Duocarmycin DM
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H27ClF3N3O5 |
|---|---|
Molecular Weight |
578.0 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1 |
InChI Key |
DHKVELFKGGQACN-UNTBIKODSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Duocarmycin DM: A Deep Dive into DNA Alkylation Sequence Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA alkylation sequence specificity of Duocarmycin DM, a potent antitumor agent. Duocarmycins are a class of natural products known for their exceptional cytotoxicity, which stems from their ability to selectively alkylate DNA, leading to cell death.[1][2][3] Understanding the precise molecular interactions and sequence preferences of this compound is critical for the rational design of novel anticancer therapies and antibody-drug conjugates (ADCs).
Core Mechanism: Minor Groove Binding and Adenine Alkylation
This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule's unique curved structure allows it to bind snugly within the minor groove of the DNA double helix.[1] This binding is not random; this compound exhibits a strong preference for AT-rich sequences.[4]
Once positioned in the minor groove, the reactive cyclopropane ring of this compound is activated. This activation facilitates a nucleophilic attack from the N3 position of an adenine base, resulting in the formation of a covalent adduct. This irreversible alkylation distorts the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately triggering apoptosis.
The sequence specificity is a key feature of duocarmycins. While the broader preference is for AT-rich regions, studies on the closely related analogue, Duocarmycin SA, have revealed a more defined consensus sequence for alkylation, with a high affinity for 5'-AAA tracts. It is highly probable that this compound shares this preference.
Quantitative Analysis of Cytotoxicity
| Cell Line | Duocarmycin Derivative | IC50 (nM) |
| HeLa S₃ | Duocarmycin A (DUMA) | 0.006 |
| HeLa S₃ | Duocarmycin B1 (DUMB1) | 0.035 |
| HeLa S₃ | Duocarmycin B2 (DUMB2) | 0.1 |
| HeLa S₃ | Duocarmycin C1 (DUMC1) | 8.5 |
| HeLa S₃ | Duocarmycin C2 (DUMC2) | 0.57 |
| HeLa S₃ | Duocarmycin SA (DSA) | 0.00069 |
| BJAB | Duocarmycin TM (CBI-TMI) | 153 |
| WSU-DLCL2 | Duocarmycin TM (CBI-TMI) | 79 |
Table 1: In vitro IC50 values of various duocarmycin derivatives in different cancer cell lines.
Experimental Protocols for Determining DNA Alkylation Specificity
Several experimental techniques are employed to elucidate the sequence specificity of DNA alkylating agents like this compound.
DNase I Footprinting
This method identifies the DNA binding site of a molecule by protecting the bound region from cleavage by the DNase I enzyme.
Protocol:
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding and alkylation. A control reaction without the drug is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to both the experimental and control reactions. The enzyme will randomly cleave the DNA backbone, except where it is protected by the bound duocarmycin.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a polyacrylamide gel.
-
Analysis: The resulting cleavage patterns are visualized by autoradiography or fluorescence imaging. The "footprint" appears as a region of protection (a gap in the ladder of DNA fragments) in the lane containing this compound, corresponding to its binding site.
Ligation-Mediated PCR (LM-PCR)
LM-PCR is a sensitive technique used to map DNA adducts at the single-nucleotide level.
Protocol:
-
Genomic DNA Isolation and Alkylation: Genomic DNA is isolated from cells treated with this compound.
-
Primer Extension: A gene-specific primer is annealed to the DNA and extended by a DNA polymerase until it is blocked by a duocarmycin-DNA adduct.
-
Ligation: A universal linker is ligated to the blunt ends of the primer extension products.
-
PCR Amplification: The ligated products are then amplified by PCR using a primer specific to the linker and a nested gene-specific primer.
-
Sequence Analysis: The amplified fragments are sequenced to identify the precise location of the polymerase stop, which corresponds to the site of the this compound adduct.
Visualizing the Molecular Interactions
To better understand the processes involved, the following diagrams illustrate the key molecular events and experimental workflows.
Caption: Mechanism of this compound DNA Alkylation.
Caption: DNase I Footprinting Experimental Workflow.
Caption: Ligation-Mediated PCR (LM-PCR) Workflow.
References
A Technical Guide to the Discovery and Isolation of Duocarmycins from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
The duocarmycins are a class of exceptionally potent antineoplastic agents first discovered in the late 1980s from fermentation broths of soil-dwelling Streptomyces bacteria.[1][2] Characterized by their unique spirocyclopropylhexadienone moiety, these natural products exhibit cytotoxicity at picomolar concentrations by binding to the minor groove of DNA and alkylating adenine at the N3 position, which ultimately leads to apoptosis.[3][4] This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of duocarmycins from their native Streptomyces producers. Detailed experimental protocols, quantitative data on production and cytotoxicity, and diagrams of the isolation workflow and biosynthetic regulation are presented to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and oncology.
Discovery of Duocarmycins and Producing Microorganisms
The initial discovery of the duocarmycin family of compounds arose from screening programs in Japan aimed at identifying novel anticancer antibiotics from microbial sources.[1] Duocarmycin A was first isolated from Streptomyces sp. DO-88, a strain collected from a soil sample at the foot of Mount Fuji. Subsequently, a number of other duocarmycin analogues have been isolated from different Streptomyces strains, including the highly potent Duocarmycin SA from Streptomyces sp. DO-113, which was isolated from soil near the Rokkakudo temple in Kyoto, Japan. Another related compound, CC-1065, was isolated from Streptomyces zelensis. These discoveries highlighted soil-dwelling actinomycetes as a rich source of these potent cytotoxic agents.
Table 1: Key Duocarmycin-Producing Streptomyces Strains and their Discovery Location
| Duocarmycin Analogue | Producing Strain | Isolation Location |
| Duocarmycin A | Streptomyces sp. DO-88 | Soil from the foot of Mt. Fuji, Japan |
| Duocarmycin SA | Streptomyces sp. DO-113 (FERM BP-2222) | Soil from Rokkakudo temple, Kyoto, Japan |
| Duocarmycins B1, B2, C1, C2 | Streptomyces sp. DO-89 | Hyogo, Japan |
| CC-1065 | Streptomyces zelensis | Soil |
Fermentation for Duocarmycin Production
The production of duocarmycins is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for obtaining high titers of the desired compounds. A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
Experimental Protocol: Fermentation of Streptomyces sp. DO-113 for Duocarmycin SA Production
This protocol is adapted from the original discovery of Duocarmycin SA.
2.1.1. Seed Culture Preparation
-
Prepare the seed medium with the following composition (per liter):
-
Yeast Extract: 5 g
-
Bacto Tryptone: 5 g
-
Glucose: 10 g
-
Soluble Starch: 10 g
-
Beef Extract: 3 g
-
Calcium Carbonate (CaCO₃): 2 g
-
-
Adjust the pH of the medium to 7.2 before sterilization.
-
Inoculate the sterile seed medium with spores of Streptomyces sp. DO-113.
-
Incubate the culture at 28°C for 48 hours with shaking.
2.1.2. Production Fermentation
-
Prepare the production medium with the following composition (per liter):
-
Soluble Starch: 50 g
-
Dry Yeast: 14 g
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 0.5 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g
-
Copper (II) Sulfate (CuSO₄ anhydrous): 1 mg
-
Potassium Chromium Sulfate Dodecahydrate (CrK(SO₄)₂·12H₂O): 1 mg
-
Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O): 0.5 mg
-
Calcium Carbonate (CaCO₃): 5 g
-
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Inoculate the production medium with 5% (v/v) of the vegetative seed culture.
-
Incubate the fermentation at 28°C for 4 days with agitation. Peak titers are typically reached after 4 days of incubation.
Isolation and Purification of Duocarmycins
The isolation and purification of duocarmycins from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations. The following protocol describes the isolation of Duocarmycin SA from the culture broth of Streptomyces sp. DO-113.
Experimental Protocol: Isolation and Purification of Duocarmycin SA
3.1.1. Extraction
-
To 1,100 liters of the whole fermentation broth, add 550 liters of propanol and mix thoroughly.
-
Filter the mixture to separate the mycelial cake from the filtrate. The antibacterial activity is present in both the mycelium and the filtrate.
-
Dilute the filtrate with 150 liters of deionized water.
3.1.2. Initial Chromatographic Separation
-
Apply the diluted filtrate to a 50-liter column of Diaion HP-20 resin.
-
Wash the column with deionized water, followed by 30% propanol in water.
-
Elute the active fraction containing duocarmycin with ethyl acetate.
-
Concentrate the ethyl acetate eluate under reduced pressure.
3.1.3. Solvent Partitioning and Silica Gel Chromatography
-
Extract the concentrated eluate with ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain a residue.
-
Subject the residue to silica gel column chromatography (Merck Art. No. 7734).
-
Elute the column with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.
-
Combine the active fractions and evaporate to dryness.
3.1.4. Final Purification
-
Re-chromatograph the residue from the previous step on an aminopropyl silane (NH₂) silica gel column (J.T. Baker Chemical Co.).
-
Elute the column with a toluene-acetone solvent system to yield purified Duocarmycin SA.
Quantitative Data
Fermentation Titers and Purification Yields
Cytotoxicity of Duocarmycin Analogues
The duocarmycins are renowned for their extremely potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are often in the picomolar to nanomolar range.
Table 2: In Vitro Cytotoxicity (IC₅₀) of Duocarmycin Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) |
| Duocarmycin SA | HeLa S₃ | 0.01 |
| Duocarmycin A | HeLa S₃ | 0.02 |
| Duocarmycin B1 | L1210 | 1.3 |
| Duocarmycin B2 | L1210 | 0.6 |
| Duocarmycin C1 | L1210 | 10 |
| Duocarmycin C2 | L1210 | 4 |
| CC-1065 | L1210 | 0.02 |
Note: IC₅₀ values can vary depending on the assay conditions and the specific cancer cell line used.
Visualizations
Experimental Workflow for Duocarmycin Isolation
Caption: A generalized workflow for the isolation and purification of duocarmycins.
Regulation of Duocarmycin Biosynthesis
The biosynthesis of duocarmycins is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome. The expression of this BGC is tightly regulated by a network of transcription factors, including both pathway-specific activators and repressors, which in turn respond to various physiological and environmental signals.
Caption: A simplified model of the regulatory cascade controlling duocarmycin biosynthesis.
Conclusion
The discovery of duocarmycins from Streptomyces has provided a fascinating class of natural products with unparalleled cytotoxic potency. This guide has outlined the key methodologies for the fermentation, isolation, and purification of these complex molecules. The provided protocols and data serve as a valuable resource for researchers seeking to work with these compounds. Further research into the genetic regulation of the duocarmycin biosynthetic gene cluster holds the potential for strain improvement and the generation of novel analogues through metabolic engineering. The continued exploration of Streptomyces and other actinomycetes is likely to yield further discoveries of potent bioactive compounds with therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Duocarmycin SA, a new antitumor antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Duocarmycin DM Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Duocarmycin DM and its derivatives. Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of DNA alkylation.[1][2] This guide provides a comprehensive overview of their mechanism of action, quantitative SAR data, detailed experimental protocols, and the key signaling pathways involved in their anticancer activity.
Mechanism of Action: DNA Alkylation and Induced Cellular Responses
The cytotoxic potency of Duocarmycin derivatives stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine bases, with a preference for AT-rich sequences.[1][2] This process is initiated by a spirocyclization of the drug's pharmacophore, which forms a reactive cyclopropane ring that covalently bonds with DNA. This irreversible DNA alkylation leads to a distortion of the DNA helix, inhibiting essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]
The formation of Duocarmycin-DNA adducts activates a cascade of cellular DNA damage responses. Key signaling pathways, including the ATM/ATR and p53 pathways, are triggered to arrest the cell cycle and initiate DNA repair mechanisms. However, the extensive and irreparable nature of the DNA damage often overwhelms these repair systems, leading to the activation of apoptotic pathways and the elimination of the cancer cell.
Quantitative Structure-Activity Relationship (SAR) Data
The cytotoxic efficacy of Duocarmycin derivatives is highly dependent on their chemical structure. Modifications to both the DNA-binding and DNA-alkylating subunits can significantly impact their potency. The following tables summarize the in vitro cytotoxicity (IC50 values) of various Duocarmycin derivatives against a panel of human cancer cell lines.
| Derivative | Cell Line | IC50 (pM) |
| Duocarmycin SA (DSA) | Molm-14 (AML) | 11.12 |
| Duocarmycin SA (DSA) | HL-60 (AML) | 112.7 |
| Duocarmycin A (DUMA) | HeLa S3 (Cervical) | 6 |
| Duocarmycin B1 | HeLa S3 (Cervical) | 35 |
| Duocarmycin B2 | HeLa S3 (Cervical) | 100 |
| Duocarmycin C1 | HeLa S3 (Cervical) | 8500 |
| Duocarmycin C2 | HeLa S3 (Cervical) | 570 |
Table 1: Cytotoxicity of Duocarmycin Derivatives in Acute Myeloid Leukemia (AML) and Cervical Cancer Cell Lines.
| Derivative | Cell Line | IC50 (µM) |
| Duocarmycin TM (CBI-TMI) | BJAB (Lymphoma) | 0.153 |
| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 (Lymphoma) | 0.079 |
Table 2: Cytotoxicity of Duocarmycin TM in Lymphoma Cell Lines.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Duocarmycin derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate human cancer cell lines (e.g., Molm-14, HL-60) in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Incubate the cells with increasing concentrations of the Duocarmycin derivative (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a nonlinear regression model from the dose-response curves.
DNA Alkylation and Damage Detection
This protocol describes a general workflow to assess the DNA-alkylating capacity of Duocarmycin derivatives and the subsequent DNA damage.
-
Cell Treatment: Treat cancer cells with the Duocarmycin derivative at various concentrations and time points.
-
DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
Detection of DNA Adducts: Analyze the formation of Duocarmycin-DNA adducts using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Assessment of DNA Double-Strand Breaks (DSBs):
-
Immunofluorescence: Stain treated cells with antibodies against phosphorylated histone H2A.X (γH2A.X), a marker for DSBs.
-
Comet Assay: Perform a single-cell gel electrophoresis (comet assay) to visualize and quantify DNA fragmentation.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the mechanism of action, experimental workflow, and the DNA damage response pathway associated with this compound derivatives.
References
Duocarmycin DM molecular structure and chemical properties
An In-depth Technical Guide to Duocarmycin DM
This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Properties
This compound is a synthetic analogue of the natural product duocarmycin, originally isolated from Streptomyces bacteria.[1][2] Its structure is characterized by a distinctive curved indole core and a spirocyclopropylcyclohexadienone electrophile, which is essential for its anticancer activity.[3][4][5] This unique configuration enables it to bind to the minor groove of DNA.
The key chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₆ClN₃O₃ | |
| Molecular Weight | 463.96 g/mol | |
| CAS Number | 1116745-06-2 | |
| Appearance | Light yellow to green yellow solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Mechanism of Action
This compound exerts its extreme cytotoxicity through a sequence-selective alkylation of DNA. The process is initiated by the binding of the molecule to the minor groove of DNA, with a preference for AT-rich sequences. Following this non-covalent binding, the spirocyclopropylcyclohexadienone moiety alkylates the N3 position of an adenine base, forming an irreversible covalent bond. This DNA adduct disrupts the helical structure, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). This mechanism is effective during any phase of the cell cycle.
Caption: Mechanism of action for an antibody-drug conjugate (ADC) utilizing a this compound payload.
Biological Activity and Cytotoxicity
This compound is known for its exceptionally high potency, with cytotoxic effects observed at picomolar concentrations. This makes it an ideal payload for ADCs, as a minimal number of molecules are required to kill the target cancer cell. Its effectiveness has been demonstrated across various human cancer cell lines.
The table below presents the 50% inhibitory concentration (IC₅₀) values for this compound against several cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (pM) | References |
| HT-29 | Colon Carcinoma | 22 | |
| CL1-5 | Lung Carcinoma | 13.8 | |
| Caski | Cervical Carcinoma | 3.87 | |
| EJ | Bladder Carcinoma | 15.4 | |
| LS174T | Colon Carcinoma | 7.31 |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of duocarmycin analogues are extensive. Below are summaries of key methodologies frequently cited in the literature.
Synthesis of Duocarmycin Analogues
The total synthesis of duocarmycin analogues is a multi-step process. For instance, the synthesis of the key intermediate seco-CBI-indole₂ (a precursor to CBI-based duocarmycins) involves a 10-step sequence. A critical step is the N-amination of the phenolic precursor.
-
Exemplary N-amination Step: The phenolic precursor (11) is deprotonated using lithium bis(trimethylsilyl)amide (LiHMDS) in a 1:1 mixture of ether and 1,4-dioxane at 0°C. Subsequently, O-(p-toluenesulfonyl)-N-(tert-butoxycarbonyl)hydroxylamine (TsONHBoc) is added. The reaction is maintained at room temperature for 4 hours. This procedure is carefully controlled with a nonpolar, aprotic solvent to prevent a competitive and facile spirocyclization reaction from occurring, yielding the desired N-Boc protected product.
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of duocarmycin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells (e.g., Molm-14 or HL-60) are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
Compound Incubation: Cells are treated with a vehicle control (e.g., DMSO) or increasing concentrations of the duocarmycin analogue (e.g., from 1 pM to 1000 pM).
-
Incubation Period: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition & Measurement: Following incubation, MTT reagent is added to each well. Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to determine cell viability relative to the control. The IC₅₀ value is then calculated using a non-linear regression model.
DNA Damage Analysis (γH2A.X Staining)
The induction of DNA double-strand breaks (DSBs), a hallmark of duocarmycin activity, can be visualized by immunofluorescence staining for phosphorylated histone H2A.X (γH2A.X).
-
Cell Treatment: Cells are treated with the duocarmycin compound for a specified period.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody specific for γH2A.X, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).
-
Microscopy: The fluorescent signals, which appear as distinct foci within the nucleus, are visualized and captured using a fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number and intensity of γH2A.X foci per cell, providing a quantitative measure of DNA damage.
Caption: A generalized workflow for the development and evaluation of a this compound-based ADC.
References
An In-depth Technical Guide to the In Vitro Cytotoxicity of Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Duocarmycin DM, a potent DNA alkylating agent with significant antitumor properties. Duocarmycins are a class of natural products first isolated from Streptomyces species that exhibit powerful cytotoxic effects against cancer cells at picomolar concentrations.[1][2] This document details their mechanism of action, summarizes their cytotoxic efficacy across various cancer cell lines, provides a detailed experimental protocol for assessing cytotoxicity, and visualizes key pathways and workflows.
Mechanism of Action
Duocarmycins, including this compound and its well-studied analog Duocarmycin SA (DSA), exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1][2][3] The molecule's characteristic curved indole structure allows it to bind to the minor groove of DNA, with a preference for AT-rich sequences. Upon binding, an electrophilic spirocyclopropylcyclohexadienone moiety irreversibly alkylates the N3 position of adenine.
This covalent modification of DNA disrupts its architecture, leading to the inhibition of critical cellular processes like DNA replication and transcription. The resulting DNA damage triggers a cellular cascade, activating DNA damage response pathways. This can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death, or apoptosis. A key advantage of duocarmycins is their ability to target both dividing and non-dividing cells, making them effective against a broad spectrum of cancer cells, including those that are chemoresistant.
References
Duocarmycin DM: A Technical Guide to the Free Base Versus Conjugated Forms in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin DM, a potent DNA alkylating agent, has garnered significant attention in the field of oncology. Its exceptional cytotoxicity, even at picomolar concentrations, makes it a compelling payload for antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of this compound in its free base form compared to its conjugated form within an ADC construct. We will delve into its mechanism of action, comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for its evaluation.
Core Concepts: Free Base vs. Conjugated Form
The fundamental difference between the free base and conjugated forms of this compound lies in their delivery and specificity. The free base is a highly potent cytotoxic agent that can indiscriminately damage the DNA of any cell it enters. While effective at killing cancer cells, this lack of specificity leads to a narrow therapeutic window and significant off-target toxicity, limiting its clinical utility as a standalone therapeutic.[1]
In its conjugated form , this compound is attached to a monoclonal antibody (mAb) via a linker. This ADC construct leverages the specificity of the mAb to target antigens overexpressed on the surface of cancer cells. This targeted delivery system ensures that the potent cytotoxic payload is delivered preferentially to tumor cells, thereby widening the therapeutic window and reducing systemic toxicity.[1]
Mechanism of Action
This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. Its unique curved structure allows it to bind to the minor groove of DNA, where it irreversibly alkylates the N3 position of adenine.[2][3][4] This covalent adduct formation disrupts the DNA architecture, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, ultimately triggering apoptosis and cell death.
The mechanism of action for a this compound-based ADC involves several key steps:
-
Target Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the cancer cell surface.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the linker connecting the this compound to the antibody is cleaved. This cleavage can be triggered by the acidic environment of endosomes and lysosomes or by specific intracellular enzymes like cathepsins.
-
DNA Alkylation and Apoptosis: The released this compound then translocates to the nucleus, binds to the minor groove of DNA, and executes its alkylating function, leading to cell death.
A significant advantage of some duocarmycin-based ADCs is their ability to induce bystander killing . The released, cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the cytotoxic activity and pharmacokinetic parameters of Duocarmycin analogues and a Duocarmycin-based ADC. Direct side-by-side comparisons of this compound free base and a specific this compound ADC are limited in the public domain; therefore, data from closely related analogues and the well-characterized ADC, SYD985, are presented.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues (Free Form)
| Cell Line | Cancer Type | Duocarmycin Analog | IC50 (nM) |
| HeLa S3 | Cervical Carcinoma | Duocarmycin A (DUMA) | 0.006 |
| HeLa S3 | Cervical Carcinoma | Duocarmycin B1 | 0.035 |
| HeLa S3 | Cervical Carcinoma | Duocarmycin B2 | 0.1 |
| HeLa S3 | Cervical Carcinoma | Duocarmycin C1 | 8.5 |
| HeLa S3 | Cervical Carcinoma | Duocarmycin C2 | 0.57 |
| HeLa S3 | Cervical Carcinoma | Duocarmycin SA (DSA) | 0.00069 |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | ~0.010 |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | ~0.050 |
Table 2: Comparative In Vitro Cytotoxicity of SYD985 (Trastuzumab Duocarmazine) vs. T-DM1 (Trastuzumab Emtansine)
| Cell Line | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference |
| SK-BR-3 | 3+ | ~0.01 | ~0.01 | ~1 |
| NCI-N87 | 3+ | ~0.01 | ~0.01 | ~1 |
| BT-474 | 3+ | ~0.01 | ~0.01 | ~1 |
| AU565 | 3+ | ~0.01 | ~0.03 | ~3 |
| HCC1954 | 2+ | ~0.03 | ~0.1 | ~3 |
| JIMT-1 | 2+ | ~0.1 | >10 | >100 |
| KPL-4 | 1+ | ~0.3 | >10 | >33 |
| MDA-MB-231 | 0 | >10 | >10 | - |
Data adapted from preclinical studies of SYD985, demonstrating significantly higher potency in low HER2-expressing cell lines compared to T-DM1. SYD985 was found to be 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression.
Table 3: Pharmacokinetic Parameters of SYD985 in Animal Models
| Species | Dose (mg/kg) | Clearance (mL/h/kg) |
| Mouse (BT-474 xenograft) | 1 | 18.2 |
| Mouse (BT-474 xenograft) | 5 | 19.7 |
| Cynomolgus Monkey | 30 | Not Reported (High Exposure, Excellent Stability) |
SYD985 exhibits high clearance in mice due to a specific mouse carboxylesterase, but shows excellent stability in human and cynomolgus monkey plasma.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of ADC cytotoxicity.
1. Materials:
-
Target-positive (Ag+) and target-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA-damaging agents) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Xenograft Efficacy Study
This protocol is based on preclinical studies of the duocarmycin-based ADC, SYD985.
1. Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line for xenograft (e.g., BT-474 for HER2-positive breast cancer) or patient-derived xenograft (PDX) tissue
-
SYD985 ADC, vehicle control, and potentially a non-binding isotype control ADC
-
Sterile PBS or other appropriate vehicle for injection
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells or PDX tissue fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=6-8 per group).
-
ADC Administration: Administer the ADC, vehicle, or control antibody intravenously (i.v.) via the tail vein. Dosing can be a single dose or a specific regimen (e.g., once every 3 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period. Tumor growth inhibition (TGI) is a key efficacy endpoint.
3. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Analyze statistical significance between treatment and control groups.
-
For survival studies, generate Kaplan-Meier curves.
Pharmacokinetic Analysis
1. Sample Collection:
-
Following i.v. administration of the this compound ADC to animals (e.g., mice or cynomolgus monkeys), collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.
2. Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the total antibody and the antibody-drug conjugate. This typically involves using anti-idiotype antibodies for capture and detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To quantify the concentration of the released duocarmycin payload and its metabolites in the plasma. This method offers high sensitivity and specificity.
3. Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Mandatory Visualizations
Caption: Mechanism of action of a this compound antibody-drug conjugate.
References
- 1. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Historical Development of Duocarmycin-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The duocarmycins, a class of highly potent antineoplastic agents, have captivated the attention of the scientific community for decades.[1] Originally isolated from Streptomyces bacteria in the late 1970s and early 1980s, these natural products exhibit remarkable cytotoxicity, primarily through their unique mechanism of DNA alkylation.[2] This technical guide provides a comprehensive overview of the historical development of duocarmycin-based compounds, from their initial discovery and mechanistic elucidation to the evolution of sophisticated drug delivery strategies, including their pivotal role as payloads in antibody-drug conjugates (ADCs).
Discovery and Early Development
The journey of duocarmycins began with the isolation of CC-1065 from Streptomyces zelensis in 1978.[2] This was followed by the discovery of other members of the duocarmycin family, such as duocarmycin A, from different Streptomyces species.[2] These compounds demonstrated exceptionally potent cytotoxic activity against a range of cancer cell lines, sparking significant interest in their therapeutic potential.
Early research focused on understanding the novel mechanism of action of these compounds. It was determined that duocarmycins bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner.[1] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Studies and Synthetic Analogues
The complex structures of the natural duocarmycins presented significant challenges for their synthesis and modification. Extensive structure-activity relationship (SAR) studies were undertaken to identify the key pharmacophoric elements responsible for their potent biological activity. These studies led to the design and synthesis of simplified, yet highly potent, analogues.
Notable among these early synthetic analogues were adozelesin and bizelesin, which entered clinical trials in the 1990s. While these compounds showed promising preclinical activity, their clinical development was hampered by issues of toxicity and a narrow therapeutic window.
The Advent of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)
The exceptional potency of duocarmycins made them ideal candidates for use as payloads in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.
The development of duocarmycin-based ADCs represented a significant milestone in the evolution of these compounds. By attaching a duocarmycin analogue to an antibody that targets a tumor-specific antigen, it became possible to harness their potent cell-killing ability while mitigating off-target effects.
A prime example of a successful duocarmycin-based ADC is SYD985 (trastuzumab duocarmazine) . This ADC combines the HER2-targeting antibody trastuzumab with a duocarmycin payload. Clinical trials of SYD985 have demonstrated significant efficacy in patients with HER2-positive metastatic breast cancer.
Data Presentation
The following tables summarize key quantitative data related to the in vitro cytotoxicity of various duocarmycin analogues and the clinical trial outcomes of notable duocarmycin-based compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Duocarmycin SA | HeLa S3 | Cervical Cancer | 0.00069 | |
| Duocarmycin A | HeLa S3 | Cervical Cancer | 0.006 | |
| Duocarmycin C1 | HeLa S3 | Cervical Cancer | 8.5 | |
| Duocarmycin C2 | HeLa S3 | Cervical Cancer | 0.57 | |
| Adozelesin | OVCAR-3 | Ovarian Cancer | 0.01-0.1 | |
| Bizelesin | L1210 | Leukemia | 0.0023 | |
| Seco-DSA | LN18 | Glioblastoma | 0.12 | |
| Duocarmycin TM | BJAB | B-cell lymphoma | 153 | |
| Duocarmycin TM | WSU-DLCL2 | Diffuse large B-cell lymphoma | 79 |
Table 2: Summary of Clinical Trial Data for Key Duocarmycin-Based Compounds
| Compound | Phase | Cancer Type | Key Findings | Reference |
| Adozelesin | I/II | Solid Tumors | Limited efficacy, dose-limiting myelosuppression. | |
| Bizelesin | I | Solid Tumors | Dose-limiting neutropenia, limited objective responses. | |
| SYD985 (Trastuzumab duocarmazine) | III | HER2+ Metastatic Breast Cancer | Statistically significant improvement in progression-free survival compared to physician's choice of therapy. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of duocarmycin-based compounds.
Synthesis of Seco-Duocarmycin Analogues
The synthesis of seco-duocarmycin analogues, the prodrug form often used in ADCs, is a multi-step process. A general approach involves the synthesis of the DNA-alkylating subunit (e.g., a chloromethylpyrroloindoline) and the DNA-binding subunit (e.g., a substituted indole), followed by their coupling.
Example: Synthesis of a Seco-CBI-Indole Analog
-
Synthesis of the DNA-Alkylating Subunit: This typically involves a multi-step sequence to construct the chloromethylpyrroloindoline core. Key reactions may include Fischer indole synthesis, radical cyclization, and functional group manipulations.
-
Synthesis of the DNA-Binding Subunit: The indole-based DNA-binding portion is synthesized, often starting from commercially available substituted anilines.
-
Coupling and Deprotection: The alkylating and binding subunits are coupled, commonly via an amide bond formation. Subsequent deprotection steps yield the final seco-duocarmycin analogue.
-
Purification and Characterization: The final compound is purified using techniques such as flash column chromatography or preparative HPLC. Characterization is performed using methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the duocarmycin analogue for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
DNA Alkylation Assay
This assay is used to confirm the ability of duocarmycin compounds to covalently modify DNA.
Protocol Overview using Gel Electrophoresis:
-
DNA Substrate: A defined DNA fragment (e.g., a radiolabeled oligonucleotide or a plasmid DNA fragment) is used as the substrate.
-
Drug Incubation: The DNA is incubated with the duocarmycin analogue under physiological conditions for a specific time.
-
Reaction Quenching: The alkylation reaction is stopped.
-
Analysis by Gel Electrophoresis: The DNA samples are analyzed by denaturing polyacrylamide gel electrophoresis. The formation of a covalent adduct between the duocarmycin and the DNA will result in a band shift or the appearance of a new band corresponding to the drug-DNA adduct.
-
Visualization: The DNA bands are visualized, for example, by autoradiography if a radiolabeled substrate was used.
Mandatory Visualization
Signaling Pathway of Duocarmycin-Induced DNA Damage Response
Duocarmycin-induced DNA alkylation triggers a complex cellular response to the resulting DNA damage. The primary signaling pathways activated are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways, which are master regulators of the DNA damage response.
References
An In-depth Technical Guide to the Biochemical Pathways Affected by Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical pathways modulated by Duocarmycin DM, a potent DNA alkylating agent with significant antitumor activity. It delves into its mechanism of action, the cellular responses to the induced DNA damage, and the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in cancer biology and drug development.
Core Mechanism of Action: DNA Alkylation
This compound, and its analogues like Duocarmycin SA (DSA), are highly potent cytotoxic agents that exert their effects through a sequence-selective alkylation of DNA.[1][2] These compounds bind to the minor groove of DNA, showing a preference for AT-rich sequences.[3][4] The core mechanism involves the irreversible alkylation of the N3 position of adenine.[3] This covalent modification distorts the DNA helix, leading to disruptions in critical cellular processes such as DNA replication and transcription.
The alkylation process is initiated by a nucleophilic attack from the DNA on the spirocyclopropylhexadienone moiety of the duocarmycin molecule. This results in the formation of a stable DNA adduct, which is difficult for cellular DNA repair mechanisms to resolve, often leading to lethal DNA double-strand breaks (DSBs).
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a robust DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA lesions, signal their presence, and promote their repair or induce cell death if the damage is irreparable.
DNA Damage Sensing and Signaling
The primary sensor of DSBs induced by this compound is the Ataxia Telangiectasia Mutated (ATM) kinase. Upon recognition of the DNA lesion, ATM is activated and phosphorylates a cascade of downstream targets to orchestrate the cellular response. A key substrate of ATM is the Checkpoint Kinase 2 (Chk2) . Activated Chk2, in turn, phosphorylates several effector proteins, including the tumor suppressor p53 .
Cell Cycle Arrest
A major consequence of the DDR activation is the transient arrest of the cell cycle, which provides time for the cell to repair the damaged DNA before entering mitosis. This compound and its analogs have been shown to induce cell cycle arrest primarily at the G2/M phase . This G2/M arrest is often mediated by the p53-dependent induction of p21 , a cyclin-dependent kinase (CDK) inhibitor. In some cellular contexts, cell cycle arrest at the G1 and S phases has also been observed.
Apoptosis Induction
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway . The activation of p53 plays a crucial role in this process by transcriptionally upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax . Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, starting with the initiator caspase-9 and culminating in the activation of the executioner caspase-3 , which dismantles the cell.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the cytotoxic and cellular effects of this compound and its analog, Duocarmycin SA (DSA).
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| HT-29 | Colon Cancer | 22 |
| CL1-5 | Lung Cancer | 13.8 |
| Caski | Cervical Cancer | 3.87 |
| EJ | Bladder Cancer | 15.4 |
| LS174T | Colon Cancer | 7.31 |
Data sourced from MedChemExpress.
Table 2: Effects of Duocarmycin SA (DSA) on Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (pM) |
| Molm-14 | 11.12 |
| HL-60 | 122.7 |
Data from a study on the effects of DSA on AML cells.
Table 3: Induction of DNA Double-Strand Breaks (γH2A.X Foci) by DSA in AML Cells
| Cell Line | Treatment | Fold Change in γH2A.X Foci (vs. Control) |
| Molm-14 | 20 pM DSA | ~2.5 |
| Molm-14 | 100 pM DSA | ~4.5 |
| Molm-14 | 500 pM DSA | ~6.0 |
| HL-60 | 100 pM DSA | ~2.0 |
| HL-60 | 500 pM DSA | ~3.5 |
Data adapted from a study by Francis-Boyle et al.
Table 4: Effect of DSA on Cell Cycle Distribution in Molm-14 AML Cells (48h treatment)
| Treatment | % G0/G1 | % S | % G2/M |
| Control | ~45% | ~35% | ~20% |
| 20 pM DSA | ~40% | ~30% | ~30% |
| 100 pM DSA | ~30% | ~20% | ~50% |
| 500 pM DSA | ~25% | ~15% | ~60% |
Approximate values derived from graphical data in a study by Francis-Boyle et al.
Table 5: Induction of Apoptosis by DSA in Molm-14 AML Cells (72h treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | ~5% |
| 20 pM DSA | ~10% |
| 100 pM DSA | ~55% |
| 500 pM DSA | ~90% |
Data from a study on the effects of DSA on AML cells.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Signaling cascade initiated by this compound-induced DNA damage.
Experimental Workflow
Caption: General workflow for studying this compound's effects on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
Methodological & Application
Application Notes and Protocols for the Development of Duocarmycin DM Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, Duocarmycin DM. Duocarmycins are a class of DNA minor groove alkylating agents that exhibit picomolar cytotoxicity, making them highly effective payloads for targeted cancer therapy.[1][2][3] This document outlines the mechanism of action, key experimental protocols for conjugation, in vitro evaluation, and in vivo efficacy assessment of this compound-based ADCs.
Mechanism of Action
This compound-based ADCs function through a targeted delivery mechanism. The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody and the this compound payload is cleaved, releasing the active cytotoxic agent.[4] this compound then translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[2]
Signaling Pathway: DNA Damage-Induced Apoptosis
The alkylation of DNA by this compound triggers a cascade of events characteristic of the intrinsic apoptosis pathway. DNA damage is recognized by sensor proteins that activate checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effectors, including the tumor suppressor protein p53. Activated p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and Puma. These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of programmed cell death.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related ADCs from various preclinical studies.
| Compound/ADC | Target/Cell Line | Assay Type | IC50 / Efficacy | Reference |
| This compound | HT-29 | Cytotoxicity | 22 pM | |
| This compound | CL1-5 | Cytotoxicity | 13.8 pM | |
| This compound | Caski | Cytotoxicity | 3.87 pM | |
| This compound | EJ | Cytotoxicity | 15.4 pM | |
| This compound | LS174T | Cytotoxicity | 7.31 pM | |
| SYD985 (Trastuzumab-duocarmycin) | HER2 3+ PDX models | In vivo | Complete tumor remission at 5 mg/kg | |
| Promiximab-DUBA (anti-CD56) | NCI-H526 xenograft | In vivo | Complete tumor regression at 5 and 10 mg/kg |
Experimental Protocols
This compound-Antibody Conjugation Protocol (via Cysteine Residues)
This protocol describes a common method for conjugating a maleimide-functionalized this compound linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized this compound linker-payload
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
-
Characterization instrumentation (e.g., UV-Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the average drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or tangential flow filtration.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized this compound linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess is 1.5 to 2-fold over the available thiol groups.
-
Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC using HIC to separate ADCs with different DARs and remove unconjugated payload and other impurities.
-
-
Characterization:
-
Determine the average DAR using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).
-
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
In Vivo Efficacy Study Protocol (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line for tumor implantation
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the desired human cancer cell line into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound ADC (e.g., via intravenous injection) at various dose levels and schedules. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the treated and control groups to determine the efficacy of the ADC.
-
Pharmacokinetic Analysis Protocol
This protocol provides a general framework for assessing the pharmacokinetic (PK) profile of a this compound ADC in mice.
Materials:
-
Mice (with or without tumors)
-
This compound ADC
-
Anticoagulant (e.g., EDTA)
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the this compound ADC to each mouse.
-
-
Blood Sampling:
-
Collect serial blood samples from each mouse at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody, conjugated ADC, and/or free this compound in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC analytes versus time.
-
Calculate key PK parameters such as clearance, volume of distribution, and half-life using appropriate pharmacokinetic modeling software.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Duocarmycin DM Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, DNA-alkylating agents that bind to the minor groove of DNA.[1][2][3] Their exceptional cytotoxicity, with activity in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[3][4] Duocarmycin-based ADCs are designed to selectively deliver these potent cytotoxins to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This document provides detailed application notes on the linker chemistry of Duocarmycin DM ADCs and protocols for their synthesis, characterization, and in vitro evaluation.
The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload release upon internalization into the target cancer cell. This balance is a key challenge in ADC development.
Linker Chemistry for this compound ADCs
The linker chemistry for this compound ADCs can be broadly categorized into two types: cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism is crucial for maximizing the therapeutic index. The most common types of cleavable linkers used for this compound ADCs include:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. A widely used example is the valine-citrulline (vc) dipeptide linker. Upon ADC internalization and trafficking to the lysosome, the vc linker is cleaved, releasing the this compound payload. The HER2-targeting ADC, SYD985 (trastuzumab duocarmazine), utilizes a vc-linker.
-
Acid-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione in cancer cells, leading to payload release.
The use of cleavable linkers can also lead to a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers
Non-cleavable linkers consist of stable chemical bonds that are resistant to enzymatic and chemical degradation. The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the payload still attached to the linker and a single amino acid residue. While this can limit the bystander effect, non-cleavable linkers often exhibit greater stability in circulation, potentially leading to a better safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound ADCs, providing a comparative overview of their characteristics and performance.
Table 1: Preclinical Characteristics of SYD985 (Trastuzumab Duocarmazine)
| Parameter | Value | Reference |
| Antibody | Trastuzumab | |
| Payload | seco-DUBA (Duocarmycin prodrug) | |
| Linker | Valine-Citrulline (vc), cleavable | |
| Average Drug-to-Antibody Ratio (DAR) | ~2.8 |
Table 2: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Breast Cancer Cell Lines with Varying HER2 Expression
| Cell Line | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference | Reference |
| SK-BR-3 | 3+ | 15 | 20 | 1.3x | |
| NCI-N87 | 3+ | 10 | 30 | 3x | |
| KPL-4 | 3+ | 25 | 80 | 3.2x | |
| BT-474 | 3+ | 30 | 100 | 3.3x | |
| AU565 | 2+ | 40 | >1000 | >25x | |
| MDA-MB-175-VII | 1+ | 200 | >1000 | >5x | |
| MCF-7 | 1+ | 30 | 1500 | 50x | |
| ZR-75-1 | 1+ | 100 | >1000 | >10x |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Interchain Disulfide Reduction
This protocol describes a general method for conjugating a maleimide-functionalized this compound linker-payload to a monoclonal antibody via the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized this compound linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Purification buffer (e.g., PBS, pH 7.4)
-
PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Start with a solution of the mAb at a concentration of 5-10 mg/mL.
-
If necessary, buffer exchange the mAb into the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
-
Disulfide Bond Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2-5 molar excess of TCEP to the mAb solution. The exact molar excess needs to be optimized for each antibody to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized this compound linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5-10 molar excess of the drug-linker solution to the reduced antibody solution. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight in the dark.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography. For lab-scale preparations, PD-10 desalting columns are suitable.
-
Equilibrate the column with purification buffer.
-
Apply the conjugation reaction mixture to the column and elute the ADC according to the manufacturer's instructions.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Determine the average Drug-to-Antibody Ratio (DAR) using the protocol below.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Materials:
-
Purified this compound ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100 For cysteine-linked ADCs, the DAR species are typically even numbers (0, 2, 4, 6, 8).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of a cleavable this compound ADC.
Caption: Experimental workflow for this compound ADC synthesis and characterization.
Caption: Comparison of cleavable and non-cleavable linker strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin DM is a highly potent, synthetically produced member of the duocarmycin family of DNA alkylating agents.[1][2] Its cytotoxicity is in the low picomolar range, making it an effective payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] The duocarmycins exert their biological activity through a characteristic curved indole structure and a spirocyclopropylcyclohexadienone electrophile, which allows for sequence-selective alkylation of the N3 position of adenine in the minor groove of DNA.[1][4] Given its extreme potency, strict adherence to safety protocols during handling and storage is paramount to protect laboratory personnel from exposure. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound.
Risk Assessment and Hazard Identification
This compound is a cytotoxic compound that acts as a DNA alkylating agent. While a specific Safety Data Sheet (SDS) may classify it as "not a hazardous substance or mixture" under certain GHS classifications, this is likely due to the lack of comprehensive toxicological data for the pure substance in an occupational setting. However, its mechanism of action and high potency warrant treating it as a hazardous compound.
Potential Hazards:
-
High Cytotoxicity: Extremely potent, with IC50 values in the picomolar range against various cancer cell lines.
-
Genotoxicity: As a DNA alkylating agent, it is presumed to be genotoxic, mutagenic, and potentially carcinogenic.
-
Routes of Exposure: Inhalation of aerosols, dermal absorption, and ingestion.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following should be worn at all times in the designated handling area:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, should be used.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Respiratory Protection: When handling the powdered form or creating solutions, work within a certified chemical fume hood or a biological safety cabinet. For higher-level protection, a respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABE1P3D) should be used.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and prevent accidental exposure.
| Parameter | Condition | Notes |
| Temperature (Solid) | -20°C. | Some suppliers recommend storage at <-15°C. |
| Temperature (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | Follow supplier-specific recommendations if available. |
| Atmosphere | Store under an inert gas, such as nitrogen. | This prevents oxidation and degradation. |
| Light | Protect from light. | Use amber vials or wrap containers in foil. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Avoid contact with these materials. |
This data is compiled from multiple supplier recommendations. Always refer to the product-specific data sheet for the most accurate information.
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Designated Area: All work with solid this compound and the initial preparation of stock solutions must be conducted in a designated area within a chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the compound and the laboratory environment.
-
Weighing: Weigh the required amount of this compound in a tared, closed container.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the this compound. Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
4.2. Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection.
-
Containment:
-
Liquid Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Decontamination:
-
Working from the outside in, carefully clean the spill area with a deactivating solution (e.g., a freshly prepared 10% bleach solution), followed by 70% ethanol.
-
Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a designated cytotoxic waste container.
-
-
Final Cleaning: Thoroughly wash the spill area with soap and water.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety officer.
4.3. Waste Disposal
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Segregation: Segregate all this compound waste from general laboratory waste. This includes contaminated gloves, lab coats, plasticware, absorbent materials, and unused solutions.
-
Containers: Use designated, leak-proof, and clearly labeled cytotoxic waste containers. These containers are often color-coded (e.g., purple or yellow) depending on institutional and regional regulations.
-
Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
-
Disposal Route: Follow institutional and local regulations for the disposal of hazardous chemical and cytotoxic waste. This typically involves incineration at a licensed facility.
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Rinse the affected skin thoroughly with large amounts of water. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for this compound spill response.
References
Application Notes and Protocols: Conjugation of Duocarmycin DM to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. Duocarmycin DM, a synthetic analogue of the natural product duocarmycin, is an exceptionally potent DNA alkylating agent.[1][2] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and apoptotic cell death.[1][2] This high potency makes this compound an attractive payload for ADCs, as it can be effective at very low concentrations, potentially minimizing off-target toxicity.
These application notes provide a detailed protocol for the conjugation of a this compound derivative to a monoclonal antibody, specifically trastuzumab, which targets the HER2 receptor commonly overexpressed in certain cancers. The protocol outlines the use of a cleavable valine-citrulline (vc) p-aminobenzyl (PAB) linker, which is designed to be stable in circulation but release the active this compound payload upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.
This document will guide researchers through the essential steps of antibody preparation, conjugation, purification of the resulting ADC, and its characterization, with a focus on determining the drug-to-antibody ratio (DAR).
Mechanism of Action and Cellular Uptake
The therapeutic efficacy of a this compound ADC relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
Caption: Signaling pathway of a this compound ADC.
Following binding, the ADC-receptor complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the vc-PAB linker. This cleavage event releases the active this compound payload into the cytoplasm. The released drug can then translocate to the nucleus, where it binds to the minor groove of DNA and exerts its potent alkylating activity, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a this compound ADC.
Materials and Reagents
-
Monoclonal Antibody: Trastuzumab (or other IgG1 antibody) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Linker: Maleimide-PEG4-vc-PAB-DMEA-Duocarmycin DM (commercially available).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Quenching Reagent: N-acetylcysteine (NAC).
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0.
-
Purification Buffer: Histidine-sucrose buffer, pH 6.0.
-
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification Columns:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent) for buffer exchange.
-
Hydrophobic Interaction Chromatography (HIC) column for DAR determination.
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detectors.
-
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Duocarmycin DM in In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin DM. Our goal is to help you overcome challenges related to the solubility of this potent DNA alkylating agent in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a highly potent synthetic analogue of the natural product duocarmycin. It belongs to a class of DNA minor groove alkylating agents that exhibit powerful cytotoxic activity against cancer cells, often at picomolar concentrations.[1] Its mechanism of action involves binding to the minor groove of DNA and irreversibly alkylating adenine at the N3 position, which disrupts DNA architecture and leads to cell death.[2][3]
The primary challenge in using this compound for in vitro assays is its low aqueous solubility. As a hydrophobic molecule, it can precipitate out of solution when diluted into aqueous cell culture media from an organic solvent stock. This precipitation leads to an inaccurate and lower-than-intended concentration of the active compound in the experiment, resulting in unreliable and difficult-to-interpret data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should be dissolved in a high-purity, anhydrous organic solvent. The most commonly recommended solvent is dimethyl sulfoxide (DMSO). It is crucial to ensure the this compound is fully dissolved in the DMSO before any subsequent dilutions.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: While the tolerance to DMSO can be cell-line dependent, a general guideline is to keep the final concentration in your cell culture medium at or below 0.5% (v/v). For particularly sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, increasing the risk of precipitation. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the stock solution in DMSO is generally stable for up to one month at -20°C or six months at -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
| Problem | Potential Cause | Solution |
| Visible precipitate immediately after adding this compound stock to media. | "Solvent Shock" : Rapid change in solvent environment from organic (DMSO) to aqueous (media). | 1. Pre-warm the media : Ensure your cell culture media is pre-warmed to 37°C before adding the stock solution. 2. Slow, drop-wise addition : Add the DMSO stock solution drop-by-drop to the media while gently swirling or vortexing to ensure rapid and even dispersion. 3. Serial Dilution : Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of serum-free media. Then, add this intermediate dilution to the final volume of your complete media. |
| High Final Concentration : The intended final concentration of this compound exceeds its solubility limit in the aqueous media. | 1. Review IC50 values : Consult the literature for the IC50 values of this compound in your specific or similar cell lines (see Table 1). Start with a concentration range around the known IC50. 2. Perform a solubility test : Before your main experiment, test the solubility of your desired concentration range in your cell culture media to determine the maximum soluble concentration under your experimental conditions. | |
| Precipitate forms over time in the incubator. | Slow Precipitation Kinetics : The solution may be supersaturated and unstable, leading to the formation of aggregates over time. | 1. Prepare fresh working solutions : Prepare the final working solution of this compound in media immediately before adding it to your cells. 2. Test in a simpler buffer : To determine if media components are contributing to the precipitation, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS). |
| Interaction with Media Components : Salts, proteins, or other components in the cell culture media may interact with this compound, causing it to precipitate. | 1. Use Serum-Free Media for Dilution : If possible, make the initial dilution in serum-free media before adding it to your complete (serum-containing) media. 2. Evaluate different media formulations : If the problem persists, consider testing different basal media formulations. | |
| Cloudiness or turbidity in the culture wells. | Fine Particulate Precipitation or Microbial Contamination : It can be difficult to distinguish between fine drug precipitate and microbial contamination visually. | 1. Microscopic Examination : Examine a sample of the media under a microscope. Crystalline structures are likely the drug precipitate, while motile particles or budding structures suggest microbial contamination. 2. Aseptic Technique : If contamination is suspected, discard the culture and review your sterile techniques. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| HT-29 | Colon Carcinoma | 22 |
| CL1-5 | Lung Carcinoma | 13.8 |
| Caski | Cervical Carcinoma | 3.87 |
| EJ | Bladder Carcinoma | 15.4 |
| LS174T | Colon Carcinoma | 7.31 |
Data sourced from MedChemExpress.[1] These values are for reference only and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 1 mM stock solution based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Aliquot the 1 mM stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
1 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure (for a final concentration of 1 nM):
-
Thaw a single-use aliquot of the 1 mM this compound stock solution at room temperature.
-
Step-wise Dilution: a. Prepare an intermediate dilution by adding 1 µL of the 1 mM stock solution to 999 µL of pre-warmed, serum-free media in a sterile tube. This creates a 1 µM solution. Vortex gently to mix. b. Add 1 µL of the 1 µM intermediate dilution to 999 µL of pre-warmed, complete cell culture media. This results in a final concentration of 1 nM.
-
Direct Dilution (for less sensitive applications): a. Ensure the final DMSO concentration remains below 0.5%. b. Add the required volume of the 1 mM stock solution drop-wise to the pre-warmed complete media while gently swirling. For a 1 nM final concentration in 10 mL of media, you would add 0.1 µL of the 1 mM stock.
-
Invert the tube several times to ensure the working solution is thoroughly mixed.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
References
Technical Support Center: Overcoming Cellular Resistance to Duocarmycin DM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Duocarmycin DM and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to this compound resistance.
Q1: We are observing a decrease in the cytotoxic potency (increase in IC50) of our this compound-based Antibody-Drug Conjugate (ADC) in our cancer cell line over time. What are the potential causes and how can we investigate them?
A1: A decrease in potency of a this compound-based ADC can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Step 1: Confirm ADC Integrity and Activity. Before investigating cellular mechanisms, verify that the ADC itself is stable and active. Run a quality control check on the ADC lot, including drug-to-antibody ratio (DAR) and binding affinity to the target antigen.
-
Step 2: Evaluate Target Antigen Expression. Reduced surface expression of the target antigen is a common mechanism of ADC resistance.
-
Experiment: Compare the antigen expression levels between your current cell line and an earlier, sensitive passage using flow cytometry or western blotting.
-
-
Step 3: Investigate Drug Efflux Pump Activity. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Experiment: Perform a P-glycoprotein efflux pump assay using a fluorescent substrate like Rhodamine 123. Increased efflux in your cells compared to a sensitive control line suggests this mechanism. The use of a P-gp inhibitor, like Verapamil, should restore sensitivity.
-
-
Step 4: Assess DNA Damage Response (DDR) Pathways. this compound induces cell death by alkylating DNA.[3][4] Upregulation of DNA damage repair pathways can lead to resistance.
-
Experiment: Measure the levels of DNA double-strand breaks by staining for γ-H2AX foci. A lower level of sustained γ-H2AX foci in your cells compared to a sensitive line after treatment may indicate enhanced DNA repair.
-
-
Step 5: Measure Aldehyde Dehydrogenase (ALDH) Activity. Increased ALDH activity has been linked to resistance to various chemotherapeutic agents, and some Duocarmycin analogues have been shown to target ALDH1.[5]
-
Experiment: Use a commercially available ALDH activity assay to compare the enzymatic activity in your cells with a sensitive control.
-
Q2: Our this compound-based ADC shows good efficacy in some cell lines but is ineffective in others, despite similar target antigen expression. What could be the intrinsic resistance mechanisms?
A2: Intrinsic resistance can be mediated by baseline differences in cellular machinery.
-
High Endogenous Efflux Pump Expression: Some cell lines have naturally high expression of ABC transporters. Screen a panel of cell lines for P-gp expression to correlate with this compound sensitivity.
-
Robust DNA Repair Capacity: Cell lines with highly efficient DNA repair mechanisms may be inherently resistant to DNA-damaging agents like this compound. You can assess the baseline expression of key DNA repair proteins (e.g., BRCA1, RAD51) in your panel of cell lines.
-
Elevated ALDH Activity: As mentioned, high intrinsic ALDH activity can contribute to drug resistance.
Q3: How can we develop a this compound-resistant cell line in the lab to study resistance mechanisms?
A3: A common method is through continuous exposure to escalating drug concentrations.
-
Protocol:
-
Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells recover and resume normal growth, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically, perform a cell viability assay to determine the IC50 and confirm the development of a resistant phenotype (a significant increase in IC50 compared to the parental line).
-
Cryopreserve cells at different stages of resistance development for later analysis.
-
Q4: What are some strategies to overcome this compound resistance in our experimental models?
A4: Several strategies can be employed to circumvent resistance:
-
Combination Therapy:
-
Efflux Pump Inhibitors: Co-administration of P-glycoprotein inhibitors like Verapamil or Tariquidar can restore sensitivity in cells overexpressing this pump.
-
DNA Repair Inhibitors: Combining this compound with PARP inhibitors (e.g., Olaparib) can be synergistic in cancers with deficiencies in other DNA repair pathways, a concept known as "synthetic lethality".
-
-
Next-Generation ADCs: The use of second-generation ADCs, such as SYD985 (trastuzumab duocarmazine), which has a cleavable linker and a potent duocarmycin payload, has been shown to overcome resistance to first-generation ADCs like T-DM1. The bystander killing effect of these newer ADCs can also target neighboring resistant cells.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Duocarmycin Analog | Incubation Time (h) | Assay/Endpoint | IC50 (nM) |
| Cervical Carcinoma | HeLa S3 | DUMA | 1 | Cytotoxicity | 0.006 |
| Cervical Carcinoma | HeLa S3 | DUMB1 | 1 | Cytotoxicity | 0.035 |
| Cervical Carcinoma | HeLa S3 | DUMB2 | 1 | Cytotoxicity | 0.1 |
| Cervical Carcinoma | HeLa S3 | DUMC1 | 1 | Cytotoxicity | 8.5 |
| Cervical Carcinoma | HeLa S3 | DUMC2 | 1 | Cytotoxicity | 0.57 |
| Cervical Carcinoma | HeLa S3 | DSA | 1 | Cytotoxicity | 0.00069 |
| Glioblastoma | U-138 | DSA | - | Clonogenic Assay | 0.0018 |
| Glioblastoma | U-138 | DSA | - | Proliferation Rate | 0.4 |
| Acute Myeloid Leukemia | Molm-14 | DSA | 72 | MTT Assay | 0.01112 |
| Acute Myeloid Leukemia | HL-60 | DSA | 72 | MTT Assay | 0.1127 |
Data compiled from a comprehensive review on Duocarmycin analogs.
Table 2: Comparative Efficacy of SYD985 (Duocarmycin-based ADC) and T-DM1 in HER2-Expressing Cell Lines
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | 3+ | 6.9 | 15.7 |
| UACC-893 | 3+ | 54.1 | 35.9 |
| NCI-N87 | 3+ | 24.5 | 44.9 |
| SK-OV-3 | 2+ | 32.4 | 112.1 |
| MDA-MB-175-VII | 1+ | 67.4 | 313.9 |
| ZR-75-1 | 1+ | 14.9 | >1,000 |
| SW-620 | 0 | >1,000 | >1,000 |
| NCI-H520 | 0 | >1,000 | >1,000 |
SYD985 demonstrates greater potency than T-DM1, especially in cell lines with low HER2 expression.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Efflux Pump Assay using Rhodamine 123
This protocol allows for the functional assessment of P-gp-mediated drug efflux.
-
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
96-well black, clear-bottom cell culture plates
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor, positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells twice with warm HBSS.
-
Pre-incubate cells with various concentrations of your test compound or Verapamil in HBSS for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5-10 µM.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Wash cells three times with ice-cold HBSS to stop the efflux.
-
Lyse the cells with lysis buffer.
-
Measure the intracellular fluorescence (Excitation ~485 nm, Emission ~530 nm).
-
-
Interpretation: A lower fluorescence signal in resistant cells compared to sensitive cells indicates increased efflux. Co-incubation with a P-gp inhibitor should increase the fluorescence in resistant cells.
Protocol 2: ALDH Activity Assay using a Commercial Kit (e.g., ALDEFLUOR™)
This protocol measures aldehyde dehydrogenase activity, a potential marker of resistance.
-
Principle: The ALDEFLUOR™ assay uses a fluorescent substrate (BAAA) that is converted by ALDH into a charged product (BAA) that is retained within the cell. The fluorescence intensity is proportional to ALDH activity.
-
Procedure (summarized):
-
Prepare a single-cell suspension of your experimental and control cells.
-
Resuspend cells in the ALDEFLUOR™ assay buffer.
-
For each sample, prepare a "test" tube and a "control" tube. Add the specific ALDH inhibitor, DEAB, to the "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tubes.
-
Incubate all tubes at 37°C for 30-60 minutes.
-
Analyze the cell populations by flow cytometry.
-
-
Interpretation: The ALDH-positive population is identified as the brightly fluorescent cell population in the "test" sample that is diminished in the presence of the DEAB inhibitor in the "control" sample.
Protocol 3: DNA Double-Strand Break (DSB) Quantification by γ-H2AX Immunofluorescence Staining
This protocol visualizes and quantifies DNA damage induced by this compound.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix cells with 4% PFA.
-
Permeabilize cells with 0.3% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Interpretation: The number of distinct fluorescent foci within the nucleus corresponds to the number of DNA double-strand breaks. Increased resistance may correlate with a faster resolution of these foci over time compared to sensitive cells.
Visualizations
Signaling Pathway: this compound-Induced DNA Damage Response
Caption: this compound induces DNA damage, triggering the DDR pathway leading to apoptosis. Resistance can arise from drug efflux, enhanced DNA repair, or detoxification.
Experimental Workflow: Troubleshooting this compound Resistance
Caption: A stepwise workflow to diagnose the underlying cause of decreased this compound potency in experimental settings.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
stability issues of Duocarmycin DM in aqueous solutions
Welcome to the technical support center for Duocarmycin DM. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the handling and use of this compound in aqueous solutions.
Problem 1: Rapid loss of compound activity in aqueous buffer.
-
Question: I am observing a significant decrease in the cytotoxic activity of my this compound solution shortly after preparation in an aqueous buffer. What could be the cause?
-
Answer: this compound is known to be unstable in aqueous solutions due to the high reactivity of its spirocyclopropylhexadienone moiety, which is essential for its DNA alkylating activity.[1][2] This reactive group is susceptible to hydrolysis, leading to the opening of the cyclopropane ring and a loss of cytotoxic potency. The rate of this degradation is highly dependent on the pH and temperature of the solution.
Troubleshooting Steps:
-
pH of the Buffer: Verify the pH of your aqueous solution. This compound is generally more stable at a slightly acidic pH (around pH 3-5). Hydrolysis is accelerated at neutral and alkaline pH.
-
Temperature: Prepare and store this compound solutions at low temperatures (2-8 °C) and protect from light. Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Certain buffer components can influence stability. It is advisable to use buffers with minimal nucleophilic species. Phosphate buffers are commonly used, but their ionic strength and concentration should be controlled.
-
Time: Prepare aqueous solutions of this compound immediately before use. If storage is necessary, it should be for the shortest possible duration at 2-8 °C. For longer-term storage, consider using anhydrous organic solvents like DMSO.
Problem 2: Inconsistent results in biological assays.
-
Question: I am getting variable results in my cell-based assays with this compound. How can I improve the consistency?
-
Answer: Inconsistent results are often linked to the instability of this compound in aqueous cell culture media. The compound may be degrading at different rates between experiments, leading to variations in the effective concentration.
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO. This stock solution will be more stable.
-
Minimize Time in Aqueous Media: Dilute the DMSO stock solution into your aqueous cell culture medium immediately before adding it to the cells. Ensure that the final concentration of DMSO is compatible with your cell line (typically ≤ 0.5%).
-
Consistent Incubation Times: Use consistent and defined incubation times for your assays. Longer incubation times will result in greater degradation of the compound.
-
Control for Degradation: In critical experiments, you may consider preparing a "degraded" control by incubating this compound in the assay medium for the duration of the experiment before adding it to the cells, to assess the impact of degradation on the observed activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the spirocyclopropylhexadienone ring. This involves a nucleophilic attack by water on the cyclopropane ring, leading to ring opening and the formation of an inactive, less potent derivative. This process is catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It exhibits greatest stability in slightly acidic conditions (pH 3-5). The rate of hydrolysis increases significantly as the pH moves towards neutral and alkaline conditions.
Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution at 25°C (Illustrative Data)
| pH | Half-life (t½) (hours) |
| 3.0 | ~48 |
| 5.0 | ~24 |
| 7.4 | ~3 |
| 9.0 | < 1 |
Note: These are illustrative values based on the known behavior of duocarmycins. Actual half-life may vary depending on buffer composition and exact experimental conditions.
Q3: What is the recommended solvent for long-term storage of this compound?
A3: For long-term storage, this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C, protected from light and moisture.
Q4: Can I use phosphate-buffered saline (PBS) to prepare my this compound solutions?
A4: While PBS can be used for immediate, short-term applications, its physiological pH of ~7.4 will lead to rapid degradation of this compound.[3] If PBS must be used, prepare the solution immediately before the experiment and use it promptly. For applications requiring greater stability, a buffer with a pH in the range of 3-5 is recommended.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves separating the intact this compound from its degradation products and quantifying the peak area of the parent compound over time.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, take an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store the solid this compound at 60°C for 1 week. Also, incubate a solution of this compound in a suitable buffer (e.g., pH 5 acetate buffer) at 60°C for 24 hours. Analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound in a suitable buffer to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
HPLC Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the HPLC system. This includes injections of a standard solution to check for retention time, peak area reproducibility, tailing factor, and theoretical plates.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the percentage of this compound remaining in the stability samples relative to the initial concentration. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak (resolution > 1.5).
Table 2: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique class of duocarmycin and CC-1065 analogues subject to reductive activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
troubleshooting inconsistent results in Duocarmycin DM experiments
Welcome to the technical support center for Duocarmycin DM and its antibody-drug conjugate (ADC) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analogue of the duocarmycin class of natural products. It is an exceptionally potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA, specifically at AT-rich sequences.[1][2] This binding event is followed by the alkylation of the N3 position of adenine, which disrupts the DNA structure, leading to strand breakage, cell cycle arrest, and ultimately, apoptosis.[2] Duocarmycin-based ADCs deliver this potent payload specifically to antigen-expressing cancer cells.[3]
Q2: Why am I observing high variability in the cytotoxicity (IC50 values) of my this compound ADC across different experiments?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Health and Passage Number: Ensure your target cell lines are healthy, free from contamination, and within a consistent, low passage number range.
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can all impact the final IC50 value. It is crucial to maintain consistency in your experimental protocol.
-
ADC Integrity: The stability of your this compound ADC is critical. Aggregation or degradation of the ADC can lead to reduced efficacy.
-
Drug-to-Antibody Ratio (DAR): Inconsistencies in the DAR of different ADC batches will result in variable potency.
Q3: My this compound ADC is showing signs of aggregation. What could be the cause and how can I mitigate this?
Aggregation of ADCs is a common issue, often driven by the hydrophobicity of the payload, in this case, this compound.
-
High DAR: A higher drug-to-antibody ratio increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Buffer Conditions: The pH and ionic strength of your formulation buffer can influence ADC stability. It is advisable to screen different buffer conditions to find the most suitable one for your specific ADC.
-
Handling and Storage: Repeated freeze-thaw cycles and improper storage temperatures can induce aggregation. Store your ADC at the recommended temperature and avoid repeated temperature fluctuations.
To mitigate aggregation, consider using hydrophilic linkers or formulation excipients that can help to stabilize the ADC.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) in this compound ADC Conjugation
Symptoms:
-
Consistently low DAR values (<2) determined by UV-Vis, HIC, or Mass Spectrometry.
-
Low yield of conjugated ADC after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction (for thiol-based conjugation) | - Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time.- Remove excess reducing agent before adding the this compound-linker to prevent its reaction with the linker. |
| Poor Solubility of this compound-Linker | - this compound is hydrophobic. Introduce a small amount of a co-solvent like DMSO to the conjugation buffer to improve solubility.- Consider using a more hydrophilic linker to enhance the solubility of the payload-linker complex. |
| Suboptimal Reaction Conditions | - Optimize the pH of the conjugation buffer (typically 6.5-7.5 for maleimide-thiol conjugation).- Increase the molar excess of the this compound-linker relative to the antibody.- Optimize the reaction time and temperature. |
| Antibody Re-oxidation | - Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-formation of disulfide bonds. |
Issue 2: Inconsistent In Vitro Cytotoxicity Results
Symptoms:
-
High variability in IC50 values between replicate plates or experiments.
-
Poor dose-response curves.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding.- Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Reagent Variability | - Use fresh, high-quality reagents.- Ensure consistent incubation times with all reagents. |
| ADC Degradation or Aggregation | - Confirm the integrity and purity of your ADC before each experiment using methods like SEC-HPLC.- Avoid repeated freeze-thaw cycles of the ADC stock solution. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues in Various Cancer Cell Lines
| Duocarmycin Analogue | Cell Line | Cancer Type | IC50 (pM) |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12[2] |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 |
| This compound | HT-29 | Colon Cancer | 22 |
| This compound | CL1-5 | Lung Cancer | 13.8 |
| This compound | Caski | Cervical Cancer | 3.87 |
| This compound | EJ | Bladder Cancer | 15.4 |
| This compound | LS174T | Colon Cancer | 7.31 |
Table 2: Properties of a Duocarmycin-based ADC (SYD985)
| Property | Value | Reference |
| Antibody | Trastuzumab | |
| Payload | seco-DUBA (Duocarmycin analogue) | |
| Linker | Valine-Citrulline (cleavable) | |
| Average DAR | ~2.8 | |
| Plasma Stability | High in human and cynomolgus monkey plasma |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR based on the absorbance of the antibody and the this compound payload.
Materials:
-
This compound ADC sample
-
Unconjugated antibody
-
This compound-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the this compound-linker at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug,λmax_ and ε_Drug,280_).
-
Measure the absorbance of the this compound ADC sample at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 value of a this compound ADC in a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a non-linear regression model.
Mandatory Visualizations
References
strategies to reduce aggregation of Duocarmycin DM ADCs
Welcome to the technical support center for Duocarmycin DM Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
Aggregation in ADCs is a complex issue stemming from the molecule's conformational and colloidal instability. For this compound ADCs, the primary causes are:
-
High Hydrophobicity of the Payload: this compound is a very hydrophobic molecule.[1][2] Conjugating it to an antibody increases the overall hydrophobicity of the ADC, creating hydrophobic patches on the antibody surface. To minimize exposure to the aqueous environment, these patches can interact between ADC molecules, leading to aggregation.[][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic payload molecules are attached to each antibody, which significantly increases the propensity for aggregation and can lead to faster plasma clearance.[4]
-
Linker Chemistry: The linker connecting the payload to the antibody can influence stability. Hydrophobic linkers can exacerbate aggregation tendencies.
-
Conjugation Method: Traditional, non-site-specific conjugation methods (e.g., to lysine residues) result in a heterogeneous mixture of ADC species. Some of these species may have payloads conjugated at sites that are more prone to causing conformational changes and subsequent aggregation.
-
Formulation and Environmental Stress: Suboptimal formulation conditions such as pH, ionic strength, and the absence of stabilizers can fail to protect the ADC. External factors like temperature variations (including freeze-thaw cycles), agitation, and high shear forces during manufacturing can also induce denaturation and aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts ADC stability. Generally, a higher DAR leads to a greater tendency for aggregation. This is because each conjugated payload, particularly a hydrophobic one like this compound, contributes to the overall surface hydrophobicity of the antibody.
While a higher DAR is often pursued to maximize cytotoxic potency, it presents a trade-off with manufacturability and stability. High-DAR species (e.g., DAR 8) are more likely to aggregate, which can reduce solubility, decrease efficacy, and potentially increase immunogenicity. Therefore, developing a successful ADC requires a careful balance to maximize drug efficacy while minimizing the likelihood of aggregation.
Q3: What analytical methods are recommended for detecting and quantifying ADC aggregation?
A multi-faceted approach using orthogonal methods is recommended for robustly characterizing ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates (high molecular weight species, or HMWS) and fragments. SEC separates molecules based on their hydrodynamic volume, effectively distinguishing monomers from dimers and larger aggregates. Advanced techniques like SEC with Multi-Angle Light Scattering (SEC-MALS) can provide additional information on the molecular weight of the species detected.
-
Hydrophobic Interaction Chromatography (HIC): While not a direct measure of aggregates, HIC separates ADC species based on hydrophobicity. It is widely used to determine the drug load distribution. Since higher DAR species are more hydrophobic and prone to aggregation, HIC provides critical information that is correlated with aggregation risk.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring the size distribution of particles in a solution. It is often used as an orthogonal method to confirm SEC results.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying aggregate species. It is particularly sensitive to changes in molecular weight and is considered a valuable tool for identifying and quantifying aggregates in ADC formulations.
Q4: What are the main formulation strategies to improve the stability of this compound ADCs?
Formulation development is crucial for ensuring ADC stability. Since most ADCs are less stable than their parent antibodies, they are often supplied in a lyophilized (freeze-dried) form. Key formulation strategies include:
-
pH and Buffer Optimization: Antibodies are stable only within a narrow pH range. The optimal pH and buffer system must be determined to maintain the structural integrity of the ADC and the chemical stability of the linker and payload.
-
Use of Excipients: Specific excipients are added to stabilize the ADC:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are widely used to prevent aggregation caused by stress at interfaces (e.g., liquid-air).
-
Sugars/Polyols: Sugars like sucrose and trehalose act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
-
Amino Acids: Certain amino acids, such as arginine and proline, can increase solubility and prevent aggregation by suppressing protein-protein interactions. Histidine is also commonly used as a buffering agent.
-
The following table summarizes common excipients and their roles in preventing ADC aggregation.
| Excipient Class | Examples | Primary Function | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Poloxamer 188 | Prevent surface-induced aggregation | Competitively adsorb to hydrophobic interfaces or directly bind to the ADC to maintain solubility. |
| Sugars (Polyols) | Sucrose, Trehalose, Mannitol | Stabilize against thermal and freeze-thaw stress | Form a protective hydration shell around the protein, preserving its native structure during stress. |
| Amino Acids | Arginine, Proline, Glycine, Histidine | Suppress aggregation, increase solubility, buffer pH | Reduce intermolecular interactions and can act as buffers to maintain optimal pH. |
| Salts | Sodium Chloride | Modulate ionic strength and solubility | Can affect electrostatic interactions; however, high concentrations can sometimes increase aggregation. |
Troubleshooting Guide
Q5: Issue: I am observing poor peak shape and peak tailing in my SEC analysis. What could be the cause and how do I fix it?
Poor peak shape in SEC analysis of ADCs is often caused by secondary, non-specific interactions between the hydrophobic ADC and the column's stationary phase. This issue is particularly common with hydrophobic payloads like this compound.
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add an organic solvent to the aqueous mobile phase to disrupt these hydrophobic interactions.
-
Recommended Modifiers: Start by adding 10-15% isopropanol or acetonitrile to your mobile phase.
-
Optimization: The exact concentration may need to be optimized for your specific ADC and column to restore sharp, symmetrical peaks.
-
-
Check Column and System: Ensure you are using a bio-inert HPLC system to prevent sample adsorption to metallic surfaces. Verify that the column is not degraded and is appropriate for ADC analysis.
Q6: Issue: My this compound ADC is soluble after conjugation but aggregates during storage. What steps can I take?
This is a common stability issue related to the formulation and storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ADC aggregation during storage.
-
Re-evaluate Formulation: Systematically screen formulation parameters. Begin by optimizing the buffer and pH, then sequentially add excipients like surfactants (Polysorbate 80) and stabilizers (sucrose, arginine) to identify an optimal combination.
-
Optimize Storage Conditions: Assess the effect of storage temperature. For liquid formulations, storage at 2-8°C is common. If frozen, avoid repeated freeze-thaw cycles, as these can induce aggregation.
-
Consider Lyophilization: For long-term stability, lyophilization is the preferred dosage form for the majority of commercial ADCs. This removes water and minimizes degradation pathways.
Q7: Issue: I need to develop a high-DAR this compound ADC, but it keeps aggregating. What advanced strategies can I explore?
Achieving a stable, high-DAR ADC with a hydrophobic payload like this compound is challenging and often requires advanced molecular engineering and process strategies.
-
Introduce Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups or charged groups, between the antibody and the payload. This can help "mask" the hydrophobicity of the payload and improve the overall solubility and stability of the ADC.
-
Site-Specific Conjugation: Move away from stochastic lysine conjugation. Use site-specific conjugation technologies (e.g., engineered cysteines, unnatural amino acids) to attach the payload at defined locations on the antibody. This produces a more homogeneous ADC with a consistent DAR and can be used to select conjugation sites that do not negatively impact stability.
-
Payload Modification: Explore hydrophilic derivatives of the Duocarmycin payload. Studies have shown that adding hydrophilic groups to the duocarmycin structure can increase water solubility, though this may need to be balanced against potential impacts on potency.
-
Advanced Formulation Technology: Investigate novel excipients. For example, the chito-oligosaccharide ChetoSensar™ has been reported to enable the preparation of a stable, aggregate-free DAR 8 duocarmycin ADC, which was not feasible otherwise.
-
Advanced Process Technology: Use manufacturing processes designed to prevent aggregation at its source. For instance, "lock-release" technology physically segregates antibody molecules on a solid support during the critical conjugation steps, preventing intermolecular aggregation from occurring.
Key Experimental Protocols
Protocol 1: Standard Method for ADC Aggregation Analysis by SEC-HPLC
This protocol outlines a general method for quantifying high molecular weight species (HMWS) in a this compound ADC sample.
Objective: To separate and quantify ADC monomers, aggregates, and fragments.
Materials:
-
HPLC system with UV detector (Bio-inert system recommended)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Organic Modifier: Isopropanol or Acetonitrile (HPLC grade)
-
ADC Sample
Methodology:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase. To create the working mobile phase, add an organic modifier to the aqueous buffer. A typical starting point is 85:15 (Aqueous:Organic). Degas the final mobile phase before use.
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.
-
HPLC Setup:
-
Equilibrate the SEC column with the working mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5 - 1.0 mL/min).
-
Set the UV detector to monitor at 280 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Injection and Data Acquisition:
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (elute first), the monomer (main peak), and fragments (elute last).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.
-
Caption: Experimental workflow for Size Exclusion Chromatography (SEC) analysis.
Protocol 2: Characterization of ADC Hydrophobicity by HIC-HPLC
This protocol describes a general method for analyzing the hydrophobicity and drug-load distribution of a this compound ADC.
Objective: To separate ADC species based on their DAR.
Materials:
-
HPLC system with UV detector
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC Sample
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate (typically 0.8 - 1.0 mL/min).
-
Set the UV detector to monitor at 280 nm.
-
-
Injection and Gradient Elution:
-
Inject 10-20 µL of the prepared sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. This decreasing salt gradient causes species to elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR2, DAR4, etc.).
-
-
Data Analysis:
-
Peaks are assigned to different DAR species based on their retention times. Unconjugated antibody elutes first, followed by species with progressively higher DARs.
-
The relative percentage of each DAR species can be calculated from the integrated peak areas.
-
Caption: Mechanism of hydrophobicity-driven ADC aggregation after conjugation.
References
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Duocarmycin DM Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Duocarmycin DM antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound ADC shows potent in vitro cytotoxicity but poor in vivo efficacy. What are the potential reasons?
Several factors can contribute to this discrepancy. A primary reason is the premature cleavage of the linker and release of the duocarmycin payload in systemic circulation before reaching the tumor site. This leads to off-target toxicity and a reduced therapeutic window.[1][2] Additionally, issues with ADC stability, pharmacokinetics (PK), and the tumor microenvironment can all play a role.
Troubleshooting Steps:
-
Assess Linker Stability: Evaluate the stability of your linker in plasma from the species used for in vivo studies. An unstable linker can lead to premature drug release.
-
Characterize Pharmacokinetics: Perform a full PK analysis to understand the clearance rate and exposure of the total antibody, conjugated antibody, and free payload. Rapid clearance of the ADC can prevent sufficient accumulation in the tumor.[3][4]
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Evaluate Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased toxicity, while a low DAR may not deliver a sufficient therapeutic dose.[5] The optimal DAR for duocarmycin conjugates often balances efficacy and safety.
-
Tumor Model Selection: Ensure your xenograft model has appropriate antigen expression levels and vascularization to allow for ADC penetration and accumulation.
Q2: I'm observing significant toxicity in my in vivo studies at doses where I don't see strong anti-tumor effects. How can I improve the therapeutic window?
A narrow therapeutic window is a known challenge with highly potent payloads like duocarmycins. This is often due to off-target toxicity from premature payload release or on-target toxicity in healthy tissues with low levels of antigen expression.
Troubleshooting Steps:
-
Optimize the Linker: Employing a more stable linker can reduce premature payload release and systemic toxicity. For duocarmycin, cleavable linkers like the valine-citrulline (vc) linker are common.
-
Refine the Drug-to-Antibody Ratio (DAR): Studies have shown that a lower DAR (e.g., ~2-4) can be better tolerated while maintaining efficacy.
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Dosing Regimen: Consider fractionated dosing schedules instead of a single high dose to manage toxicity while maintaining therapeutic exposure.
-
Antibody Engineering: Modifying the antibody to reduce its Fc receptor binding can decrease uptake by non-tumor cells, potentially reducing toxicity.
Q3: My ADC seems to have a limited bystander effect in my solid tumor model. How can I address this?
The bystander effect, where the payload kills neighboring antigen-negative tumor cells, is crucial for efficacy in heterogeneous tumors. The physicochemical properties of the released payload heavily influence this effect.
Troubleshooting Steps:
-
Payload Permeability: The released duocarmycin payload needs to be sufficiently membrane-permeable to diffuse to adjacent cells. The design of the payload itself can be modified to enhance this property.
-
Linker Cleavage Site: The linker must be efficiently cleaved within the tumor microenvironment or inside the target cell to release the payload.
-
In Vitro Assessment: Before moving in vivo, confirm the bystander effect using co-culture assays with antigen-positive and antigen-negative cell lines.
Quantitative Data Summary
The following tables summarize preclinical data for two this compound-based ADCs, SYD985 (trastuzumab duocarmazine) and MGC018.
Table 1: Preclinical Characteristics of SYD985 and MGC018
| ADC | Target Antigen | Linker Type | Payload | Average DAR |
| SYD985 | HER2 | vc-seco-DUBA (cleavable) | Duocarmycin | ~2.8 |
| MGC018 | B7-H3 | vc-seco-DUBA (cleavable) | Duocarmycin | ~2.7 |
vc-seco-DUBA: valine-citrulline-seco-duocarmycin-hydroxybenzamide-azaindole
Table 2: In Vitro Cytotoxicity of SYD985
| Cell Line | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | 3+ | 20 | 20 |
| NCI-N87 | 3+ | 10 | 10 |
| BT-474 | 3+ | 30 | 30 |
| KPL-4 | 2+ | 30 | 90 |
| JIMT-1 | 2+ | 100 | >1000 |
| MDA-MB-175 | 1+ | 100 | >1000 |
Data extracted from preclinical studies comparing SYD985 and T-DM1.
Table 3: In Vivo Efficacy of MGC018 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (TGI) |
| PA-1 | Ovarian | 3 (QW x 4) | Regression |
| MDA-MB-468 | Breast (TNBC) | 1 (QW x 4) | Stasis |
| A375.S2 | Melanoma | 1 (QW x 4) | Stasis |
QW x 4: One dose per week for four weeks.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines the general steps for assessing ADC cytotoxicity using a colorimetric assay.
-
Cell Seeding: Plate target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period sufficient to observe cell death (typically 72-120 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
XTT Assay: Prepare the XTT labeling mixture and add it to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative (Ag-) bystander cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) target cell line.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Include monoculture controls for each cell line.
-
ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification:
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., PI or DAPI). Analyze by flow cytometry to quantify the percentage of viable and dead cells within the GFP-positive (Ag-) population.
-
Imaging: Use a high-content imager to count the number of viable and dead fluorescently labeled Ag- cells.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a typical subcutaneous xenograft model to evaluate ADC efficacy.
-
Model Establishment: Subcutaneously implant cultured tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).
-
ADC Administration: Administer the ADCs intravenously (IV) according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors can be excised for pharmacodynamic analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities in animal models when working with Duocarmycin DM (DM) and its antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to hematological toxicity?
A1: this compound is a potent DNA alkylating agent. It binds to the minor groove of DNA and alkylates the N3 position of adenine.[1] This irreversible DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] Hematopoietic stem and progenitor cells in the bone marrow are rapidly dividing and are therefore highly susceptible to the cytotoxic effects of DNA-damaging agents like this compound. This leads to myelosuppression, characterized by a decrease in neutrophils (neutropenia), platelets (thrombocytopenia), and other blood cells.
Q2: What are the most common hematological toxicities observed with this compound-based ADCs in animal models?
A2: The most frequently reported and dose-limiting hematological toxicities in preclinical animal models, such as cynomolgus monkeys and rodents, are neutropenia and thrombocytopenia.[3] These toxicities are a direct consequence of the payload's effect on the bone marrow.
Q3: How can I monitor for hematological toxicities in my animal studies?
A3: Regular monitoring of complete blood counts (CBCs) is crucial. Blood samples should be collected at baseline before ADC administration and then at regular intervals post-treatment (e.g., twice weekly for the first few weeks). Key parameters to monitor are the absolute neutrophil count (ANC) and platelet count.
Q4: Are there any supportive care agents that can be used to manage this compound-induced neutropenia in animal models?
A4: Yes, Granulocyte-Colony Stimulating Factor (G-CSF) and its pegylated form (peg-G-CSF) can be used to ameliorate neutropenia. G-CSF stimulates the proliferation and differentiation of neutrophil progenitors in the bone marrow, thereby accelerating neutrophil recovery.[4]
Q5: What is the recommended approach for managing this compound-induced thrombocytopenia in animal models?
A5: Thrombopoietin receptor agonists (TPO-RAs), such as romiplostim and eltrombopag, can be effective in managing thrombocytopenia. TPO-RAs stimulate the proliferation and differentiation of megakaryocytes, the precursor cells of platelets, leading to an increased platelet count.
Q6: Can G-CSF and TPO-RAs be administered concurrently if both neutropenia and thrombocytopenia are observed?
A6: Yes, combination therapy with G-CSF and a TPO-RA can be explored in cases of severe myelosuppression affecting both neutrophils and platelets.[5] However, the dosing and timing of each agent should be carefully optimized to achieve the desired effect without causing excessive stimulation of the bone marrow.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in a Mouse Model
Symptoms:
-
Absolute Neutrophil Count (ANC) falls significantly below the normal range.
-
Increased incidence of infections or signs of morbidity in the treated animals.
Possible Cause:
-
The dose of the this compound-based ADC is too high for the specific mouse strain or experimental conditions.
-
The timing of blood collection is at the nadir of neutrophil counts.
Troubleshooting Steps:
-
Dose Reduction: In subsequent cohorts, consider reducing the dose of the this compound ADC.
-
Implement G-CSF Support:
-
Prophylactic G-CSF: Administer G-CSF prophylactically, starting 24-48 hours after the ADC administration.
-
Therapeutic G-CSF: If neutropenia is already observed, initiate G-CSF treatment to accelerate recovery.
-
-
Monitor CBCs frequently: Increase the frequency of blood sampling to better characterize the neutrophil nadir and recovery kinetics.
Issue 2: Significant Thrombocytopenia in a Rat Model
Symptoms:
-
Platelet count drops to critically low levels.
-
Signs of bleeding or bruising may be observed in the animals.
Possible Cause:
-
High sensitivity of rat megakaryocytes to the this compound payload.
-
The ADC is causing off-target toxicity to hematopoietic progenitors.
Troubleshooting Steps:
-
Dose Adjustment: Evaluate a lower dose of the ADC in a new cohort of animals.
-
Administer a TPO-Receptor Agonist:
-
Initiate treatment with a TPO-RA like romiplostim to stimulate platelet production.
-
-
Careful Handling: Handle animals with severe thrombocytopenia with extra care to minimize the risk of bleeding.
Quantitative Data Summary
The following tables provide representative data on the hematological toxicity of a this compound-based ADC in cynomolgus monkeys and the potential mitigating effects of supportive care in a mouse model.
Table 1: Representative Hematological Toxicity of a this compound-ADC in Cynomolgus Monkeys
| Time Point | Parameter | Vehicle Control (Mean ± SD) | This compound-ADC (10 mg/kg) (Mean ± SD) |
| Baseline | Neutrophils (10⁹/L) | 4.5 ± 1.2 | 4.3 ± 1.1 |
| Platelets (10⁹/L) | 350 ± 55 | 345 ± 60 | |
| Day 8 | Neutrophils (10⁹/L) | 4.2 ± 1.0 | 1.1 ± 0.4 |
| Platelets (10⁹/L) | 330 ± 50 | 150 ± 35 | |
| Day 15 | Neutrophils (10⁹/L) | 4.6 ± 1.3 | 2.5 ± 0.8 |
| Platelets (10⁹/L) | 360 ± 45 | 200 ± 40 | |
| *Statistically significant difference from vehicle control (p < 0.05). Data is hypothetical and for illustrative purposes. |
Table 2: Representative Mitigation of this compound-ADC Induced Myelosuppression in Mice with Supportive Care
| Treatment Group | Neutrophil Nadir (10⁹/L) (Mean ± SD) | Platelet Nadir (10⁹/L) (Mean ± SD) |
| Vehicle Control | 4.1 ± 0.9 | 850 ± 150 |
| This compound-ADC (5 mg/kg) | 0.5 ± 0.2 | 250 ± 75 |
| This compound-ADC + G-CSF | 1.5 ± 0.5 | 260 ± 80 |
| This compound-ADC + TPO-RA | 0.6 ± 0.3 | 450 ± 100 |
| This compound-ADC + G-CSF + TPO-RA | 1.4 ± 0.6 | 430 ± 90 |
| *Statistically significant difference from this compound-ADC alone (p < 0.05). Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Cynomolgus Monkeys
-
Animal Model: Naive, healthy cynomolgus monkeys.
-
Test Article: this compound-based ADC.
-
Administration: Intravenous infusion of the ADC at specified doses.
-
Blood Collection:
-
Collect baseline blood samples prior to ADC administration.
-
Collect blood samples twice weekly for the first 4 weeks post-dosing, and then weekly thereafter.
-
Use appropriate collection tubes (e.g., with EDTA anticoagulant) for CBC analysis.
-
-
CBC Analysis: Analyze blood samples for a complete blood count, including absolute neutrophil count, platelet count, red blood cell count, and hemoglobin.
-
Data Analysis: Compare the hematological parameters of the ADC-treated groups to the vehicle control group.
Protocol 2: Mitigation of Neutropenia with G-CSF in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts.
-
Treatment Groups:
-
Vehicle Control
-
This compound-ADC alone
-
This compound-ADC + G-CSF
-
-
ADC Administration: Administer the this compound-ADC intravenously at a predetermined dose.
-
G-CSF Administration:
-
Administer recombinant murine G-CSF subcutaneously at a dose of 5-10 µg/kg/day.
-
Begin G-CSF administration 24 hours after the ADC dose and continue for 5-7 consecutive days.
-
-
Monitoring:
-
Monitor tumor growth and animal body weight.
-
Collect blood samples for CBC analysis at baseline and at regular intervals post-ADC administration to assess neutrophil counts.
-
Protocol 3: Management of Thrombocytopenia with a TPO-RA in a Rat Model
-
Animal Model: Sprague-Dawley rats.
-
Treatment Groups:
-
Vehicle Control
-
This compound-ADC alone
-
This compound-ADC + TPO-RA (e.g., romiplostim)
-
-
ADC Administration: Administer the this compound-ADC intravenously.
-
TPO-RA Administration:
-
Administer romiplostim subcutaneously at a dose of 1-3 µg/kg, once weekly.
-
Initiate TPO-RA treatment concurrently with or shortly after ADC administration.
-
-
Monitoring:
-
Perform regular clinical observations for any signs of bleeding.
-
Collect blood samples for CBC analysis, with a focus on platelet counts, at baseline and at multiple time points post-treatment.
-
Visualizations
Caption: Mechanism of this compound-induced hematological toxicity.
Caption: G-CSF signaling pathway in hematopoietic recovery.
Caption: TPO-RA signaling pathway in megakaryopoiesis.
Caption: Experimental workflow for toxicity mitigation.
References
- 1. A 4-week intrathecal toxicity and pharmacokinetic study with trastuzumab in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Effect of thrombopoietin and granulocyte colony-stimulating factor on platelets and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Potency of Duocarmycin DM and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The duocarmycins are a class of exceptionally potent antineoplastic agents known for their unique mechanism of action involving sequence-selective alkylation of DNA.[1] This guide provides a comparative analysis of the potency of Duocarmycin DM and its key synthetic analogs, supported by experimental data, detailed methodologies, and a visualization of the underlying signaling pathway.
Comparative Cytotoxic Potency
The cytotoxic activity of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) against various cancer cell lines. The data presented below, culled from multiple studies, highlights the remarkable potency of these compounds, often in the picomolar to nanomolar range.
| Compound | Cell Line | IC50 / GI50 (pM) | Reference |
| This compound | HT-29 (colon) | 22 | [2] |
| CL1-5 (lung) | 13.8 | [2] | |
| Caski (cervical) | 3.87 | [2] | |
| EJ (bladder) | 15.4 | [2] | |
| LS174T (colon) | 7.31 | ||
| Duocarmycin SA (DSA) | HeLa S3 (cervical) | 0.69 | |
| L1210 (leukemia) | 10 | ||
| (+)-Duocarmycin SA | 8-10 | ||
| CC-1065 | 20 | ||
| MeCTI-PDE2 (analog) | 7 | ||
| DSA-PDE2 (analog) | 4 | ||
| MeCTI-TMI (analog) | 5 | ||
| CBI-TMI (analog) | 30 | ||
| N-Boc-MeCTI (analog) | 30,000 | ||
| N-Boc-iso-MeCTI (analog) | 25,000 | ||
| N-Boc-MeCPI (analog) | 330,000 | ||
| (+)-N-Boc-CBI (analog) | 80,000 | ||
| (+)-N-Boc-DSA (analog) | 6,000 |
Note: The potency of duocarmycin analogs is highly dependent on the specific chemical structure and the cancer cell line being tested. The data above illustrates the general trend of high potency and the variations observed between different analogs.
Mechanism of Action: DNA Alkylation and Cell Death
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This covalent modification of the DNA backbone triggers a cascade of cellular events, ultimately leading to cell death. The key steps in the signaling pathway are:
-
DNA Binding and Alkylation: The duocarmycin molecule selectively binds to AT-rich sequences in the DNA minor groove. This is followed by a nucleophilic attack from the N3 of adenine on the spirocyclopropyl moiety of the drug, forming an irreversible covalent bond.
-
DNA Damage Recognition: The resulting DNA adduct distorts the DNA helix, which is recognized by the cell's DNA damage surveillance machinery.
-
Cell Cycle Arrest: In response to the DNA damage, the cell cycle is arrested, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis, to eliminate the damaged cell.
Caption: Duocarmycin mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of duocarmycin analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HT-29, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or synthetic analogs (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or synthetic analogs
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells per well) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the duocarmycin compounds for a specified period (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.
This guide provides a foundational understanding of the comparative potency of this compound and its analogs. The exceptional potency of these compounds underscores their potential as payloads for antibody-drug conjugates (ADCs) and other targeted cancer therapies. Further research into the structure-activity relationships and mechanisms of resistance will continue to drive the development of this promising class of anticancer agents.
References
Validating the Bystander Killing Effect of Duocarmycin DM ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often enhanced by the "bystander killing" effect, a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses into the tumor microenvironment and eliminates neighboring antigen-negative tumor cells. This is particularly crucial for overcoming tumor heterogeneity. This guide provides a comprehensive comparison of the bystander effect mediated by Duocarmycin DM-based ADCs against other common ADC payloads, namely Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and Mertansine (DM1), supported by experimental data and detailed protocols.
Comparative Analysis of ADC Payload Properties
The capacity of an ADC to induce a bystander effect is intrinsically linked to the physicochemical properties of its payload and the nature of the linker. A key determinant is the ability of the released cytotoxic agent to permeate cell membranes.
| Feature | This compound | MMAE (in Brentuximab vedotin) | MMAF | DM1 (in Trastuzumab emtansine) |
| Mechanism of Action | DNA minor groove alkylating agent | Tubulin inhibitor | Tubulin inhibitor | Tubulin inhibitor |
| Cell Permeability | High | High | Low (charged) | Low (charged lysine remnant) |
| Linker Type | Cleavable (e.g., vc-seco-DUBA) | Cleavable (e.g., Val-Cit) | Cleavable (e.g., Val-Cit) | Non-cleavable (Thioether) |
| Bystander Effect | Potent | Potent | Minimal to none | Minimal to none |
Quantitative Comparison of Bystander Killing Effect
The following tables summarize quantitative data from in vitro co-culture assays designed to evaluate the bystander killing effect of various ADCs. These assays typically involve co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells and measuring the viability of the Ag- population after treatment with the ADC.
This compound ADC (SYD985) vs. DM1 ADC (T-DM1)
Study Focus: Comparing the bystander effect of SYD985 (Trastuzumab-vc-seco-DUBA) and T-DM1 in HER2-expressing cancer cell lines.
| Co-culture System (Ag+ : Ag-) | ADC Treatment | % Bystander Cell Killing (Ag- cells) | Reference |
| SK-BR-3 (HER2 3+) : NCI-H520 (HER2 0) | SYD985 | Significant killing of NCI-H520 cells | [1][2] |
| SK-BR-3 (HER2 3+) : NCI-H520 (HER2 0) | T-DM1 | No significant killing of NCI-H520 cells | [1][2] |
| Mixed population with 20% HER2 3+ cells | SYD985 | ~65% killing of the total cell population | [1] |
| Mixed population with 20% HER2 3+ cells | T-DM1 | ~9% killing of the total cell population | |
| KRCH31 (HER2 3+) : ARK-4 (HER2 1+/0) | SYD985 (1µg/ml) | Significant increase in ARK-4 cell killing | |
| KRCH31 (HER2 3+) : ARK-4 (HER2 1+/0) | T-DM1 (1µg/ml) | No significant increase in ARK-4 cell killing |
MMAE ADC (Brentuximab Vedotin) vs. DM1 ADC
Study Focus: Evaluating the bystander effect in CD30-positive and -negative cell lines.
| Co-culture System (Ag+ : Ag-) | ADC Treatment | % Viable Ag- Cells (vs. untreated control) | Reference |
| GCT27 (CD30+) : JAR (CD30-) | Brentuximab vedotin (250 ng/ml) | 49.9% | |
| GCT27 (CD30+) : JAR (CD30-) | Brentuximab vedotin (500 ng/ml) | 30.3% | |
| GCT27 (CD30+) : JAR (CD30-) | Brentuximab vedotin (1000 ng/ml) | 16.1% | |
| L428 (CD30+) / Ramos (CD30-) | Anti-CD30-MCC-DM1 | No bystander killing of Ramos cells | |
| L428 (CD30+) / Ramos (CD30-) | Brentuximab vedotin (7 nmol/L) | Elimination of both cell populations |
MMAE vs. MMAF ADCs
Study Focus: Comparing the bystander effect of MMAE and MMAF payloads.
| Admixed Tumor Model (in vivo) | ADC Treatment (3 mg/kg) | Outcome | Reference |
| CD30+ and CD30- Karpas 299 cells | cAC10-vcMMAE | Complete tumor remission | |
| CD30+ and CD30- Karpas 299 cells | cAC10-vcMMAF | Elimination of CD30+ cells only, tumor regrowth of CD30- cells |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for the quantitative assessment of the bystander effect.
Objective: To measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2, GCT27 for CD30).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload but does not express the target antigen (e.g., NCI-H520 for HER2, JAR for CD30). The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth during the assay period.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-binding isotype control ADC.
-
Add the ADC solutions to the co-culture wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically ranging from 72 to 144 hours.
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population. This can be achieved through:
-
Fluorescence Microscopy/High-Content Imaging: Image the wells and count the number of fluorescent Ag- cells.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) and analyze the fluorescent Ag- population for viability.
-
-
Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in ADC-treated wells to the untreated control wells.
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Objective: To evaluate the ability of an ADC to control the growth of tumors composed of a heterogeneous population of antigen-positive and -negative cells.
Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
-
ADC Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), administer the ADC, a non-binding isotype control ADC, and a vehicle control intravenously.
-
-
Tumor Monitoring:
-
Measure tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth of the Ag- population.
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize the distribution of Ag+ and Ag- cells.
-
A significant reduction in the overall tumor volume and, specifically, the luciferase signal in the ADC-treated group compared to controls, indicates an in vivo bystander effect.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Duocarmycins are a class of DNA alkylating agents. Upon release within the cell, this compound binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position. This distorts the DNA helix, leading to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for In Vitro Bystander Assay
The following diagram outlines the key steps in performing an in vitro co-culture bystander effect assay.
Caption: Workflow for in vitro bystander killing assay.
Comparison of ADC Payload Properties for Bystander Effect
This diagram illustrates the key attributes of different ADC payloads that determine their ability to induce a bystander effect.
Caption: Comparison of ADC payloads for bystander effect.
Conclusion
The validation of the bystander killing effect is a critical component in the preclinical assessment of ADCs. This compound, with its high membrane permeability and potent DNA-alkylating mechanism, demonstrates a significant bystander effect, making it a promising payload for treating heterogeneous solid tumors. In contrast, payloads like MMAF and DM1, which have limited cell permeability due to their charge, exhibit a minimal bystander effect. The choice of payload and linker system is therefore a key strategic decision in the design of ADCs, directly impacting their therapeutic potential in the complex tumor microenvironment. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of this important ADC attribute.
References
cross-resistance studies of Duocarmycin DM with other chemotherapeutics
A comparative analysis of Duocarmycin DM's efficacy in chemoresistant cancer models, offering insights for researchers and drug development professionals.
This compound, a potent DNA alkylating agent, and its analogues have demonstrated significant cytotoxic activity against a variety of cancer cell lines. A key area of investigation is its effectiveness in cancers that have developed resistance to other chemotherapeutic agents. This guide provides a comparative overview of cross-resistance studies involving this compound, presenting quantitative data, experimental methodologies, and outlining the underlying cellular mechanisms.
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of Duocarmycin analogues, particularly as payloads in Antibody-Drug Conjugates (ADCs), compared to other chemotherapeutics in both sensitive and resistant cancer cell lines.
Table 1: Duocarmycin-based ADC (SYD985) vs. Trastuzumab Emtansine (T-DM1) in HER2-positive Cancer Cell Lines
| Cell Line | Resistance Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ | Sensitive | 0.013 | 0.096 | 7.4x more potent | [1] |
| HER2/neu 1+ | Sensitive | 0.060 | 3.221 | 53.7x more potent | [1] |
| T-DM1 Resistant Models | Acquired Resistance | Sensitive (comparable to parental) | Resistant | Overcomes Resistance | [2] |
Table 2: Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Compound | IC50 |
| Molm-14 | Duocarmycin SA (DSA) | 11.12 pM |
| HL-60 | Duocarmycin SA (DSA) | 114.8 pM |
| AML Cells | Doxorubicin | 68.6 nM |
| AML Cells | Etoposide | 129.7 nM |
Note: The study also indicated that DSA in combination with doxorubicin or etoposide significantly reduced the IC50 of these agents, suggesting a synergistic effect.
Signaling Pathways and Resistance Mechanisms
Duocarmycins exert their cytotoxic effect by binding to the minor groove of DNA and alkylating the N3 position of adenine, which leads to DNA damage and apoptosis. This mechanism is distinct from many other classes of chemotherapeutics.
Studies have shown that duocarmycin analogues are effective in multi-drug resistant (MDR) models, including those that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to drugs like taxanes and anthracyclines. The duocarmycin-based ADC, SYD985, has been demonstrated to overcome resistance to T-DM1 that arises from various mechanisms, including downregulation of the HER2 target, impaired lysosomal function, and upregulation of drug efflux pumps.
However, resistance to certain duocarmycin prodrugs can occur. For instance, resistance to the prodrug KW-2189 was observed in a cisplatin-resistant cell line due to decreased activity of carboxyl esterase, the enzyme required to convert the prodrug to its active form. This highlights that the activation mechanism of specific duocarmycin analogues can be a factor in acquired resistance.
Experimental Protocols
Generation of Chemotherapy-Resistant Cell Lines
A common method for developing chemotherapy-resistant cancer cell lines in vitro is through continuous exposure to escalating concentrations of a cytotoxic drug.
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Drug Exposure: Introduce the chemotherapeutic agent (e.g., paclitaxel, cisplatin, or doxorubicin) at a concentration close to the IC50 value of the parental cell line.
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. When the surviving cells reach approximately 70-80% confluency, passage them and re-seed them in a fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells show stable growth at a given drug concentration, gradually increase the concentration of the chemotherapeutic agent. This is typically done in a stepwise manner.
-
Selection and Characterization: Continue this process of selection and dose escalation over several months. The resulting cell population will be enriched for resistant cells.
-
Validation: Confirm the resistant phenotype by performing a cytotoxicity assay to compare the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound and the comparator chemotherapeutic agents. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
References
Duocarmycin DM Efficacy: A Comparative Analysis in High vs. Low Antigen Expressing Cells
A detailed guide for researchers, scientists, and drug development professionals on the differential efficacy of Duocarmycin DM-based Antibody-Drug Conjugates (ADCs) in cancer cells with varying antigen expression levels.
This compound, a potent DNA-alkylating agent, has emerged as a critical payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] Its unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death and is effective in both dividing and non-dividing cells.[3][4] This guide provides a comprehensive comparison of the efficacy of this compound-based ADCs, particularly trastuzumab duocarmazine (formerly SYD985), in cancer cells expressing high versus low levels of the target antigen, Human Epidermal Growth Factor Receptor 2 (HER2).
Mechanism of Action: The Duocarmycin Advantage
Duocarmycin-based ADCs combine the specificity of a monoclonal antibody with the potent cytotoxicity of duocarmycin. The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized. Inside the cell, the linker is cleaved, releasing the active duocarmycin payload, which then translocates to the nucleus, binds to DNA, and induces cell death.[2] A key feature of certain duocarmycin ADCs is the use of a cleavable linker and a membrane-permeable payload, which allows for a "bystander effect," killing not only the antigen-expressing target cells but also neighboring antigen-negative tumor cells.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of the this compound-based ADC, trastuzumab duocarmazine (SYD985), in comparison to trastuzumab emtansine (T-DM1), another HER2-targeting ADC, across cell lines and patient-derived xenograft (PDX) models with varying HER2 expression levels.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line/Tumor Type | HER2 Expression Level | SYD985 (Trastuzumab Duocarmycin) Mean IC50 (µg/mL) | T-DM1 (Trastuzumab Emtansine) Mean IC50 (µg/mL) | Fold Difference (T-DM1/SYD985) |
| Uterine & Ovarian Carcinosarcoma | High (3+) | 0.013 | 0.096 | 7.4 |
| Uterine & Ovarian Carcinosarcoma | Low (0/1+) | 0.060 | 3.221 | 53.7 |
| Breast Cancer Cell Lines | Low (1+/2+) | - | - | 3 - 50 |
Data compiled from studies on uterine/ovarian carcinosarcoma and breast cancer cell lines.
Table 2: In Vivo Antitumor Activity in Breast Cancer PDX Models
Patient-derived xenograft (PDX) models involve the implantation of patient tumor tissue into immunodeficient mice.
| PDX Model | HER2 Expression Level | SYD985 (Trastuzumab Duocarmycin) Treatment Outcome | T-DM1 (Trastuzumab Emtansine) Treatment Outcome |
| HBCx-34 | Low (2+/FISH-) | Complete response in 1/8 mice (3 mg/kg) and 4/8 mice (10 mg/kg) | No activity |
| MAXF 449 | Low (1+/FISH-) | Similar efficacy at 1 and 3 mg/kg | Similar efficacy at 30 mg/kg |
Data from a head-to-head comparison in breast cancer PDX models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound ADC efficacy.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Culture: Cancer cell lines with varying levels of antigen expression are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The ADC (e.g., SYD985 or T-DM1) is serially diluted and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 5 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Bystander Killing Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in a mixed culture with antigen-positive cells.
-
Cell Labeling: Antigen-positive cells (e.g., HER2 3+) are labeled with a fluorescent dye (e.g., CellTracker Green), while antigen-negative cells (e.g., HER2 0) are left unlabeled.
-
Co-culture: The labeled antigen-positive and unlabeled antigen-negative cells are mixed at a specific ratio (e.g., 1:1) and seeded in 96-well plates.
-
ADC Treatment: The co-culture is treated with the ADC or a control antibody.
-
Incubation: The plates are incubated for a defined period.
-
Flow Cytometry Analysis: Cells are harvested, and the viability of the antigen-negative population is determined by flow cytometry, gating on the unlabeled cell population and using a viability dye (e.g., propidium iodide).
In Vivo Patient-Derived Xenograft (PDX) Studies
These studies assess the antitumor efficacy of a drug in a more clinically relevant model.
-
Tumor Implantation: Fragments of patient tumor tissue with defined antigen expression levels are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: The ADC (e.g., SYD985 or T-DM1) is administered intravenously at specified doses and schedules. The control group receives a vehicle or a non-binding ADC.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy between treatment groups.
Discussion and Conclusion
The evidence strongly suggests that this compound-based ADCs, such as trastuzumab duocarmazine, exhibit significant efficacy in both high and low antigen-expressing tumors. Notably, their potency in low antigen-expressing cells is substantially greater than that of other ADCs like T-DM1. This enhanced efficacy in low antigen settings is attributed to the high potency of the duocarmycin payload and the ability to induce bystander killing.
These findings have significant clinical implications, as they suggest that this compound-based ADCs could provide a therapeutic option for a broader patient population, including those with tumors that have low or heterogeneous antigen expression, who may not be eligible for or respond to other targeted therapies. The ability to eradicate antigen-negative tumor cells within a heterogeneous tumor mass through the bystander effect could also potentially delay or prevent the emergence of drug resistance. Clinical studies are warranted to further evaluate the potential of these novel ADCs in patients with chemotherapy-resistant cancers expressing varying levels of the target antigen.
References
Cleavable vs. Non-Cleavable Linkers for Duocarmycin DM: A Comparative Analysis for ADC Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of cleavable and non-cleavable linkers for the potent cytotoxic payload, Duocarmycin DM, supported by preclinical data to inform rational ADC design.
Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1][2] Their mechanism of action is effective in both dividing and non-dividing cells, making them attractive payloads for ADCs.[3] The linker connecting the duocarmycin payload to the monoclonal antibody dictates the ADC's stability in circulation and the mechanism of payload release at the target tumor site. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that significantly impact the therapeutic index of a this compound-based ADC.
Comparative Performance: Data Presentation
In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its cell-killing ability. The following table summarizes the half-maximal inhibitory concentration (IC50) of SYD985 in various HER2-expressing cancer cell lines. SYD985 demonstrated high potency, particularly in cell lines with low HER2 expression, where it was significantly more potent than T-DM1. This difference is often attributed to the bystander effect mediated by the cell-permeable payload released from the cleavable linker of SYD985.
| Cell Line | HER2 Status | SYD985 (Cleavable Linker) IC50 (ng/mL) | T-DM1 (Non-cleavable Linker) IC50 (ng/mL) | Fold Difference |
| SK-BR-3 | 3+ | 15 | 10 | 0.67 |
| BT-474 | 3+ | 14 | 12 | 0.86 |
| NCI-N87 | 3+ | 6 | 3 | 0.5 |
| AU565 | 2+ | 15 | 45 | 3 |
| MDA-MB-361 | 2+ | 18 | >1000 | >55 |
| KPL-4 | 2+ | 15 | 450 | 30 |
| MDA-MB-453 | 1+ | 150 | >1000 | >6.7 |
| MCF-7 | 1+ | 300 | >1000 | >3.3 |
Data adapted from preclinical studies of SYD985.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound ADCs in vivo provides crucial insights into their therapeutic potential. In preclinical xenograft models of breast cancer, SYD985 showed significant antitumor activity in tumors with varying levels of HER2 expression (3+, 2+, and 1+). In contrast, T-DM1's activity was primarily observed in tumors with high HER2 expression (3+).
| Xenograft Model | HER2 Status | SYD985 (Cleavable Linker) Antitumor Activity | T-DM1 (Non-cleavable Linker) Antitumor Activity |
| BT-474 | 3+ | High | High |
| MAXF 1162 | 2+ | High | Low/Moderate |
| ST313 | 1+ | High | No significant activity |
| HBCx-34 | 1+ | High | No significant activity |
Data summarized from in vivo studies of SYD985.
Mechanism of Action and Signaling Pathways
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn affects the downstream biological consequences.
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by enzymes (e.g., cathepsins) present in the lysosomal compartment of tumor cells. For this compound, this releases the active payload, which can then diffuse across cell membranes and exert a "bystander effect," killing neighboring antigen-negative tumor cells.
Non-Cleavable Linkers: These linkers are stable and require the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid. This payload metabolite is typically less cell-permeable, limiting the bystander effect. However, the high stability of non-cleavable linkers can lead to a wider therapeutic window by minimizing off-target toxicity.
Upon release, this compound alkylates DNA at the N3 position of adenine, causing the DNA helix to bend and unwind. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the comparative evaluation of different ADC constructs.
ADC Synthesis and Characterization
Objective: To synthesize this compound ADCs with cleavable and non-cleavable linkers and characterize their drug-to-antibody ratio (DAR).
Protocol:
-
Antibody Reduction (for Cysteine Conjugation): Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is optimized to achieve the desired average DAR.
-
Linker-Payload Conjugation: React the reduced antibody with a molar excess of the maleimide-functionalized linker-payload (e.g., mc-vc-PABC-seco-Duocarmycin DM for a cleavable linker). For a non-cleavable linker, a maleimide-functionalized linker such as SMCC would be used. The reaction is typically performed in a buffered solution at pH 7-8.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
DAR Determination: Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. HIC can also provide information on the distribution of different drug-loaded species.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the IC50 of the ADCs in antigen-positive and antigen-negative cell lines.
Protocol:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADCs and control antibodies. Add the diluted ADCs to the cells and incubate for 3-5 days.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well and measure luminescence.
-
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of the ADCs in a mouse xenograft model.
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., BT-474) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer a single intravenous dose of the this compound ADCs, a control ADC, and vehicle.
-
Tumor Volume Measurement: Measure tumor volume with calipers at regular intervals for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the statistical significance of tumor growth inhibition compared to the control group.
Conclusion
The selection of a cleavable or non-cleavable linker for a this compound ADC is a multifaceted decision that depends on the specific therapeutic goals.
Cleavable linkers , such as the one used in SYD985, can offer superior potency, especially in tumors with low or heterogeneous antigen expression, due to the bystander effect of the released, cell-permeable duocarmycin payload.
Non-cleavable linkers , while potentially limiting the bystander effect, are characterized by their high plasma stability, which can translate to an improved safety profile and a wider therapeutic window.
Ultimately, the optimal linker strategy for a this compound ADC will be dictated by a careful balance of efficacy and safety, determined through rigorous preclinical and clinical evaluation. The experimental framework provided in this guide offers a starting point for the systematic comparison of different linker technologies in the development of next-generation this compound-based ADCs.
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Duocarmycin DM Disposal
For researchers, scientists, and drug development professionals handling the potent cytotoxic agent Duocarmycin DM, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, aligning with established safety guidelines for cytotoxic drugs.
Immediate Safety and Handling Precautions
This compound and its analogs are classified as hazardous substances that may be carcinogenic, mutagenic, and toxic for reproduction[1][2]. Therefore, all handling and disposal procedures must be conducted by personnel qualified in the management of potentially hazardous chemicals[3].
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:
-
Chemical-resistant gloves (double gloving is recommended)[4]
-
Impermeable, long-sleeved gowns
-
Safety goggles or a face shield
-
Respiratory protection, especially when generating dusts
Engineering Controls: All work with this compound should be performed in a designated area, preferably within a chemical fume hood or other approved containment system to minimize inhalation risks.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Evacuate and Secure: Evacuate non-essential personnel from the area to prevent further exposure.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.
-
Absorption: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomite to absorb the substance.
-
Collection: Carefully sweep or collect the absorbed material and place it into a tightly sealed, appropriately labeled container for hazardous waste.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol or another suitable decontamination solution.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as cytotoxic waste.
Structured Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as special or hazardous waste. This involves a multi-step process that ensures the waste is handled and treated in a manner that neutralizes its hazardous properties.
| Step | Action | Key Considerations |
| 1. Segregation | Immediately segregate all this compound waste from other laboratory waste streams. | Do not mix hazardous waste with non-hazardous waste. |
| 2. Containerization | Place all contaminated materials into designated, leak-proof, and clearly labeled cytotoxic waste containers. | Use yellow containers with purple lids for sharps and other contaminated items. For non-sharps, yellow and purple-colored waste bags can be used. Containers should be kept tightly closed. |
| 3. Labeling | Ensure all waste containers are explicitly labeled as "Cytotoxic Waste" and include information about the contents. | Proper labeling is crucial for identification and safe handling by waste management personnel. |
| 4. Storage | Store the sealed waste containers in a secure, designated area away from general traffic. | The storage area should be cool, well-ventilated, and accessible only to authorized personnel. |
| 5. Professional Disposal | Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified waste disposal company. | Disposal must be in accordance with local, regional, and national regulations. The primary method for final disposal is high-temperature incineration. |
| 6. Documentation | Maintain detailed records of all cytotoxic waste generated and disposed of, including consignment notes. | Hazardous waste consignment notes are required to track the waste to its final disposal location. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
This procedural diagram outlines the critical steps from the point of handling this compound to its final disposal. It emphasizes the immediate actions required for both routine waste generation and accidental spills, ensuring a clear and safe operational path for laboratory personnel. By adhering to these guidelines, research facilities can maintain a safe working environment and ensure compliance with environmental regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Duocarmycin DM
Essential guidance for the safe operational handling and disposal of the potent cytotoxic agent, Duocarmycin DM, designed for researchers, scientists, and drug development professionals.
This compound is a highly potent DNA alkylating agent and a key component in the development of antibody-drug conjugates (ADCs).[1][2] Its extreme cytotoxicity necessitates stringent safety protocols to protect laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound.
Immediate Safety Measures & Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Body Protection | Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or creating solutions. | Prevents inhalation of the potent compound, which can be hazardous even in small quantities. |
This data is synthesized from Safety Data Sheets for Duocarmycin compounds and general guidelines for handling cytotoxic agents.[3][4]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize the risk of exposure when working with this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling this compound
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound, both in powdered and solution form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the compound.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare a designated workspace and cover it with absorbent, plastic-backed pads to contain any potential spills.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above. This includes double gloves, a disposable lab coat, and safety goggles. A respirator is recommended, especially when handling the powder.
3. Weighing and Dissolving:
-
When weighing the powdered form of this compound, do so in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
To dissolve the compound, add the solvent to the vial containing the this compound powder. Do not transfer the powder to a new container.
-
This compound is typically stored at -20°C. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended, protected from light and under nitrogen.
4. Experimental Use:
-
When adding the this compound solution to cell cultures or other experimental systems, use positive displacement pipettes to avoid aerosol generation.
-
All manipulations should be performed carefully to avoid splashes and spills.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered cytotoxic waste.
-
This includes:
-
Empty vials
-
Used PPE (gloves, lab coats, etc.)
-
Pipette tips, culture plates, and other consumables
-
Absorbent pads from the work area
-
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.
2. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces after use. A common decontamination procedure involves scrubbing with alcohol.
-
Wipe down the interior of the chemical fume hood or biological safety cabinet after each use.
3. Final Disposal:
-
Cytotoxic waste must be disposed of in accordance with local, state, and federal regulations.
-
This typically involves incineration at a licensed hazardous waste facility.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Spill Management:
-
In case of a spill, evacuate the area.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating solution.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic agent this compound and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
